3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXKKJDQNXPUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol: A Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the diterpenoid compound 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, a natural product with significant biological activities. The document details its discovery and origin, focusing on its isolation from the traditional Chinese medicinal plant Euphorbia kansui. Furthermore, it presents a compilation of its cytotoxic and apoptotic effects against various cell lines, supported by quantitative data and detailed experimental methodologies. Special emphasis is placed on elucidating the molecular mechanisms and signaling pathways through which this compound exerts its biological effects, visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and oncology, providing a foundation for further investigation and potential therapeutic development.
Discovery and Origin
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a member of the ingenol (B1671944) class of diterpenoids.[1] Its discovery is intrinsically linked to the phytochemical investigation of Euphorbia kansui, a plant species that has been utilized for centuries in traditional Chinese medicine for the treatment of conditions such as edema, ascites, and asthma.[2][3] The primary source of this compound is the root of Euphorbia kansui.[4][5][6]
Initial studies focused on identifying the bioactive constituents responsible for both the therapeutic and toxic effects of Euphorbia kansui.[3] Through bioassay-guided fractionation and isolation techniques, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol was identified as one of the major diterpenoid components.[2][7] Its characterization was achieved through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9] The presence of this compound, along with other related ingenol and jatrophane diterpenoids, contributes to the complex pharmacological profile of Euphorbia kansui.[6]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₄₄O₇ |
| Molecular Weight | 540.7 g/mol |
| Appearance | Not explicitly stated in the provided results. |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO).[10] |
Biological Activity and Quantitative Data
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol has demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cell Type | IC50 Value | Reference |
| IEC-6 | Rat Intestinal Epithelial Cells | 5.74 µg/mL | [11] |
| Jeko-1 | Human Mantle Cell Lymphoma | ~0.5 µM (for 50% inhibition at 48h) | [10] |
| Panc-1 | Human Pancreatic Cancer | Not explicitly stated, but higher than Jeko-1 | [10] |
Experimental Protocols
Isolation and Purification
A targeted separation and purification method for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol from the crude dichloromethane (B109758) extract of Euphorbia kansui has been established using an offline coupling of High-Performance Liquid Chromatography/Electrospray Ionization Multi-stage Mass Spectrometry (HPLC-ESI-MSn) and High-Speed Counter-Current Chromatography (HSCCC).[4]
Protocol Outline:
-
Extraction: The dried roots of Euphorbia kansui are extracted with dichloromethane.
-
Initial Cleanup: The crude extract undergoes an initial clean-up step on a silica (B1680970) gel column.
-
Targeted Fractionation (HPLC-ESI-MSn): The cleaned extract is subjected to HPLC-ESI-MSn to identify and target fractions containing 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its isomers.
-
Purification (HSCCC): The targeted fractions are then separated and purified using High-Speed Counter-Current Chromatography to yield the pure compound.[4]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., Jeko-1, Panc-1) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol dissolved in a suitable solvent (e.g., DMSO) and incubated for a specific period (e.g., 48 hours).[10]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Apoptosis induction is assessed using Annexin V-FITC and Propidium Iodide (PI) dual staining followed by flow cytometry.
Protocol Outline:
-
Cell Treatment: Cells are treated with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol for a designated time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis through multiple signaling pathways, primarily involving the mitochondrial pathway and the DNA damage response pathway.
Mitochondrial Apoptosis Pathway in Intestinal Epithelial Cells (IEC-6)
In rat intestinal epithelial cells (IEC-6), the compound triggers apoptosis via the mitochondrial pathway.[11] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regulation of aquaporin-2 using traditional Chinese medicine in water balance disorders: a literature review [frontiersin.org]
- 8. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O… [ouci.dntb.gov.ua]
- 9. Eclalbasaponin I | CAS:158511-59-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating a Potent Diterpenoid: A Technical Guide to the Extraction of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol from Euphorbia kansui
For Immediate Release
This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the isolation of 3-O-(2'E,4'Z-deca-dienoyl)-20-O-acetylingenol, a complex ingenol (B1671944) diterpenoid, from the roots of the traditional medicinal plant Euphorbia kansui. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes and biological pathways.
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a member of the ingenane-type diterpenoid family, which is prevalent in the Euphorbia genus.[1] These compounds are noted for their significant biological activities, including pro-inflammatory and cytotoxic effects, making them of interest for further investigation in drug discovery and development.[2][3]
Compound Profile
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₄O₇ | [4] |
| Molecular Weight | 540.7 g/mol | [4] |
| IUPAC Name | [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | [4] |
| CAS Number | 158850-76-1 | [4] |
Experimental Protocols
The isolation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is typically achieved through a multi-step process involving extraction, fractionation, and purification. Bioassay-guided separation is often employed to track the cytotoxic fractions throughout the process.[2][3][5]
Plant Material and Extraction
The dried roots of Euphorbia kansui serve as the starting material.[2][3] An initial extraction is performed to isolate a crude mixture of compounds.
-
Protocol:
-
Powder the dried roots of Euphorbia kansui.
-
Extract the powdered material exhaustively with 95% ethanol (B145695) at room temperature.[2][3] Alternatively, dichloromethane (B109758) can be used.[5]
-
Combine the extracts and concentrate under reduced pressure to yield a crude extract.
-
Fractionation
The crude extract is then subjected to preliminary fractionation to separate compounds based on polarity.
-
Protocol:
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The target compound, being a moderately polar diterpenoid, is typically found in the dichloromethane or ethyl acetate fraction.[5][6]
-
Chromatographic Purification
A series of chromatographic techniques are essential for the purification of the target compound from the complex fraction.
-
Silica (B1680970) Gel Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate is commonly used. The specific gradient will depend on the complexity of the fraction.
-
Procedure: The active fraction is loaded onto the silica gel column and eluted with the mobile phase gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled and concentrated.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase system.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Procedure: The semi-purified fraction from the previous step is subjected to preparative or semi-preparative HPLC for final purification.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
HSCCC has also been successfully employed for the separation of ingenol esters from Euphorbia kansui, offering an alternative to solid-support chromatography.[7]
-
Structural Elucidation
The structure of the purified compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern.[2][3]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the detailed chemical structure, including stereochemistry.[2][3]
Experimental Workflow
Caption: Isolation workflow for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Biological Activity and Signaling Pathway
Ingenol esters, including the closely related ingenol-3-angelate (PEP005), are known to be potent modulators of Protein Kinase C (PKC) isoforms. Activation of PKC triggers a cascade of downstream signaling events that can lead to various cellular responses, including apoptosis.
The proposed mechanism of action involves the activation of PKC, which in turn can modulate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. Specifically, activation of PKCδ and inhibition of PKCα have been implicated in the pro-apoptotic effects of ingenol esters. This leads to the activation of the Ras/Raf/MEK/ERK cascade and the inhibition of the pro-survival PI3K/AKT pathway, ultimately culminating in apoptosis.[1]
Signaling Pathway of Ingenol Ester-Induced Apoptosis
Caption: Proposed signaling pathway for ingenol ester-induced apoptosis.
Quantitative Data
While specific yields for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol are not consistently reported across the literature, the following table provides representative data for related ingenol diterpenoids to illustrate the expected outcomes.
| Parameter | Value | Reference |
| Extraction Yield | ||
| Crude Dichloromethane Extract | ~1.5% of dried root weight | [5] |
| Cytotoxicity (IC₅₀) | ||
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on L-O2 cells | Lower than other isolated terpenoids, indicating higher cytotoxicity | [2] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on GES-1 cells | Lower than other isolated terpenoids, indicating higher cytotoxicity | [2] |
| PKC Activation (Kᵢ for Ingenol-3-angelate) | ||
| PKCα | 0.3 nM | |
| PKCβ | 0.105 nM | |
| PKCγ | 0.162 nM | |
| PKCδ | 0.376 nM | |
| PKCε | 0.171 nM |
Conclusion
The isolation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol from Euphorbia kansui is a challenging but reproducible process that yields a potent bioactive molecule. The methodologies outlined in this guide, combined with an understanding of the compound's mechanism of action via the PKC signaling pathway, provide a solid foundation for further research and development. The potent cytotoxicity of this ingenol ester warrants continued investigation into its therapeutic potential.
References
- 1. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of autophagy increased AGE/ROS-mediated apoptosis in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Inhibition of Topoisomerase I by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (3EZ,20Ac-ingenol) as a catalytic inhibitor of human topoisomerase I. This document consolidates available data on its mechanism of action, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development of this and related ingenol (B1671944) derivatives as potential therapeutic agents.
Introduction
DNA topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and other metabolic processes by introducing transient single-strand breaks.[1] Due to their essential role in cell proliferation, topoisomerase I has emerged as a key target for anticancer drug development. Topoisomerase I inhibitors are broadly classified into two categories: poisons, which stabilize the covalent enzyme-DNA cleavage complex, and catalytic inhibitors, which interfere with the enzymatic activity without trapping the complex.
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, a diterpenoid isolated from Euphorbia kansui, has been identified as a catalytic inhibitor of both topoisomerase I and II.[2][3] Unlike topoisomerase poisons such as camptothecin, 3EZ,20Ac-ingenol does not stabilize the topoisomerase I-DNA cleavage complex but rather inhibits the initial DNA cleavage step.[3] This compound has demonstrated potent pro-apoptotic and anti-proliferative effects in various cancer cell lines, particularly those characterized by cyclin D1 overexpression.[4] This guide synthesizes the current understanding of 3EZ,20Ac-ingenol's activity, providing a foundation for its further investigation.
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Table 1: Topoisomerase I Enzymatic Inhibition
| Assay Type | Substrate | Concentration for Inhibition | IC50 Value | Reference |
| DNA Relaxation Assay | Supercoiled pBR322 DNA | Slight inhibition at 10 µM, significant inhibition at 25 µM | Not Determined | [2] |
Table 2: Cytotoxicity and Cellular Effects
| Cell Line | Assay Type | Effect | IC50 Value or Effective Concentration | Reference |
| Jeko-1 (Mantle Cell Lymphoma) | MTT Assay | Inhibition of cell proliferation | ~5 µM | [3] |
| Panc-1 (Pancreatic Cancer) | MTT Assay | Inhibition of cell proliferation | Causes a consistent ~30% inhibition at 10-50 µM | [3] |
| DT40 (Chicken B Lymphoma) | Cell Cycle Analysis | G2/M phase arrest | Observed at concentrations as low as 0.01 µM | [2] |
| DT40 (Chicken B Lymphoma) | Apoptosis Assay | Induction of apoptosis (Sub-G1 population) | ~18% at 24h, ~73% at 48h with 0.5 µM | [2] |
| Intestinal Epithelial Cells (IEC-6) | Cell Viability Assay | Reduction in cell viability | 5.74 µg/mL | [5] |
Mechanism of Action and Signaling Pathways
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol exerts its anticancer effects through a multi-faceted mechanism, primarily initiated by the catalytic inhibition of topoisomerase I. This inhibition leads to replication stress and the activation of the DNA Damage Response (DDR).
Topoisomerase I Catalytic Inhibition
As a catalytic inhibitor, 3EZ,20Ac-ingenol interferes with the normal enzymatic cycle of topoisomerase I. Studies have shown that it does not prevent the binding of the enzyme to DNA but affects the subsequent cleavage of one of the DNA strands.[3] This mode of action distinguishes it from topoisomerase poisons and may result in a different toxicity profile.
Induction of DNA Damage Response and Apoptosis
The inhibition of topoisomerase I by 3EZ,20Ac-ingenol induces replication stress, which in turn activates the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway.[4][6] Activated ATR then phosphorylates a number of downstream targets, including the tumor suppressor protein p53.[4] This leads to the induction of apoptosis, a programmed cell death, which is executed through the activation of effector caspases such as caspase-3.[2][3]
Additionally, 3EZ,20Ac-ingenol has been shown to downregulate the phosphorylation of Akt (p-Akt), a key component of the pro-survival PI3K/Akt signaling pathway.[2] This downregulation contributes to the overall pro-apoptotic effect of the compound.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol as a topoisomerase I inhibitor.
Topoisomerase I DNA Relaxation Assay
This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl2, 10 mM EDTA, 500 µg/mL BSA)
-
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (dissolved in DMSO)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 25% glycerol)
-
Proteinase K
-
1x TAE Buffer
-
Ethidium (B1194527) Bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL. To each tube, add:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
100 ng of supercoiled pBR322 DNA
-
Desired concentration of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (or DMSO for control)
-
Nuclease-free water to a volume of 19 µL.
-
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding 1 unit of human Topoisomerase I (1 µL) to each tube, except for the negative control (DNA only).
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution containing Proteinase K.
-
Incubate at 50°C for 30 minutes to digest the enzyme.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control with enzyme and no inhibitor.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of the compound on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Jeko-1, Panc-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol for the desired duration (e.g., 48 hours). Include untreated and vehicle (DMSO) controls.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by the compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATR, anti-phospho-p53, anti-p53, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating the effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Caption: General experimental workflow for inhibitor characterization.
Caption: Logical flow from compound to cellular outcome.
Conclusion
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a promising catalytic inhibitor of topoisomerase I with potent anti-cancer activity. Its mechanism of action, involving the induction of replication stress and activation of the ATR-p53 signaling pathway, provides a strong rationale for its further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating continued exploration of this and other ingenol derivatives as novel therapeutic agents. Further studies are warranted to determine a precise IC50 value for its enzymatic activity and to further elucidate the downstream effectors in its apoptotic pathway.
References
- 1. profoldin.com [profoldin.com]
- 2. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. 3EZ, 20Ac-ingenol induces cell-specific apoptosis in cyclin D1 over-expression through the activation of ATR and downregulation of p-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a potent ingenane (B1209409) diterpenoid isolated from the traditional Chinese medicinal plant Euphorbia kansui.[1][2][3] This document provides a comprehensive overview of its biological activities, focusing on its cytotoxic, pro-inflammatory, and potential anti-HIV properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to serve as a technical resource for researchers in pharmacology and drug development.
Core Biological Activities
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol has demonstrated a range of significant biological effects, with its cytotoxic and pro-inflammatory activities being the most prominently studied. It is recognized as one of the primary bioactive and toxic components of Euphorbia kansui.[2][4]
Cytotoxicity and Anti-proliferative Effects
The compound exhibits potent cytotoxic effects across various cell lines. This activity is primarily mediated through the induction of apoptosis and cell cycle arrest.
-
Gastrointestinal Cytotoxicity : It shows marked cytotoxicity against intestinal epithelial cells.[1][5]
-
Toxicity to Normal Human Cells : Studies have demonstrated strong, dose-dependent cytotoxicity against the human normal liver cell line L-O2 and the human normal gastric epithelial cell line GES-1.[3][4]
-
Anti-proliferative Activity : The compound inhibits cell division, as observed by the cleavage arrest of Xenopus cells at the blastular stage.[6]
-
Activity in Chemoresistant Cancers : It has been shown to inhibit cell proliferation and induce apoptosis in chemoresistant cancer cell lines such as Jeko-1 (mantle cell lymphoma) and Panc-1 (pancreatic cancer).[7]
Pro-inflammatory Activity
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a significant pro-inflammatory agent.[1][4][8] This activity is characterized by:
-
Lymphocyte Proliferation : It markedly promotes the proliferation of splenic lymphocytes.[1][4]
-
Macrophage Activation : The compound stimulates the production of nitric oxide (NO) in rat peritoneal macrophages.[1][4]
Other Biological Activities
-
Anti-HIV Potential : While direct, potent anti-HIV activity for this specific compound is not extensively detailed, other ingenane diterpenoids with similar structural motifs have exhibited potent anti-HIV-1 activities with IC50 values in the nanomolar range.[3][9]
-
Topoisomerase Inhibition : There is evidence suggesting it acts as a topoisomerase I catalytic inhibitor.[10]
-
Diuretic Effect : The compound has shown a therapeutic effect on ascites in mouse models of hepatoma, which may be linked to the downregulation of aquaporin-2 (AQP2).[11]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activities of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
| Activity | Cell Line / Model | Parameter | Value | Reference(s) |
| Cytotoxicity | IEC-6 (Rat Intestinal Epithelial) | IC50 | 5.74 µg/mL | [5] |
| Cytotoxicity | Namalwa (Human Burkitt's Lymphoma) | IC50 | 5.2 µM | [12] |
| Anti-proliferative | Xenopus laevis (embryonic cells) | Effective Conc. | >75% cleavage arrest at 0.5 µg/mL | [6] |
| Pro-inflammatory | Rat Peritoneal Macrophages | NO Production | Significant at 0.78-12.50 µg/mL | [4][8] |
| Pro-inflammatory | Murine Splenic Lymphocytes | Proliferation | Significant at 0.78-12.50 µg/mL | [4][8] |
| Anti-inflammatory | - | NO Production Inhibition | IC50 | 0.30 µM |
Mechanisms of Action & Signaling Pathways
The cytotoxic effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol are primarily driven by the induction of apoptosis through the mitochondrial pathway and the activation of the DNA Damage Response (DDR).
Mitochondrial Apoptosis Pathway
In intestinal epithelial cells, the compound triggers a cascade of events leading to programmed cell death.[1][5]
-
ROS Generation : A significant increase in intracellular Reactive Oxygen Species (ROS) is an early event.
-
Mitochondrial Dysfunction : This leads to the disruption of the mitochondrial membrane potential (MMP).
-
Pro-apoptotic Protein Release : Cytochrome c is released from the mitochondria into the cytosol.
-
Bcl-2 Family Regulation : The expression of the pro-apoptotic protein Bax is enhanced, while the anti-apoptotic protein Bcl-2 is suppressed.
-
Caspase Activation : A caspase cascade is initiated, involving the activation of caspase-9 (initiator) and caspase-3 and -8 (executioners).
-
Apoptosis : These events culminate in apoptosis.
Figure 1: Mitochondrial Apoptosis Pathway induced by the compound.
DNA Damage Response (DDR) Pathway
In chemoresistant cancer cells, the compound appears to enhance the DDR, leading to apoptosis.[7]
-
DDR Kinase Activation : An increase in the levels of the primary kinase Ataxia Telangiectasia and Rad3-related protein (ATR) is observed.
-
Histone Phosphorylation : This leads to the phosphorylation of H2AX, a marker for DNA double-strand breaks.
-
p53 Accumulation : The tumor suppressor protein p53 and its phosphorylated form accumulate.
-
Cell Cycle Inhibition : The expression of p21, a cell cycle inhibitor, is increased.
-
Apoptosis : These signaling events contribute to the induction of apoptosis.
Figure 2: DNA Damage Response Pathway Activation.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature.[1][5][7]
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Plate cells (e.g., IEC-6, L-O2, GES-1) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment : Treat cells with various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (dissolved in DMSO, final concentration ≤0.1%) for 24, 48, or 72 hours.
-
MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation : Calculate the drug concentration that inhibits cell growth by 50% (IC50) using dose-response curve analysis.
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Treatment : Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting : Harvest cells by trypsinization, wash twice with cold PBS.
-
Staining : Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
-
Cell Treatment : Treat cells grown on coverslips or in plates with the compound.
-
JC-1 Staining : Incubate cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Washing : Wash cells twice with PBS.
-
Imaging : Observe cells under a fluorescence microscope or analyze using a high-content screening system. In healthy cells, JC-1 forms aggregates in mitochondria, fluorescing red. In apoptotic cells with low MMP, JC-1 remains as monomers in the cytoplasm, fluorescing green.
References
- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Deciphering the toxicity-effect relationship and action patterns of traditional Chinese medicines from a smart data perspective: a comprehensive review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Nexus: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its Impact on Cyclin D1 Accumulation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the diterpene compound 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its intricate relationship with cyclin D1 accumulation in cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, a derivative of ingenol (B1671944) mebutate, functions as a catalytic topoisomerase I inhibitor.[1][2] Its primary mode of action in cancer cells exhibiting cyclin D1 accumulation is the induction of apoptosis through the enhancement of the DNA Damage Response (DDR).[1][3] This process involves the activation of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase and the upregulation of the tumor suppressor PTEN.[1][3] The culmination of these events leads to a reduction in cellular cyclin D1 levels and subsequent programmed cell death.[2]
The compound's activity is particularly relevant in chemoresistant cancers where cyclin D1 accumulation is a known factor.[1][3] It has been shown to effectively induce apoptosis in cell lines such as the human B-cell lymphoma line Jeko-1 and the pancreatic cancer cell line Panc-1, both of which are characterized by cyclin D1 overexpression.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on key protein levels and cell viability in cancer cell lines with cyclin D1 accumulation.
Table 1: Effect of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on Protein Expression in Jeko-1 Cells
| Treatment Time (hours) | p-GSK-3β (Ser9) Level (Relative to Control) | p-Akt Level (Relative to Control) | PTEN Level (Relative to Control) |
| 24 | Decreased | Decreased | Increased |
| 48 | Further Decreased | Further Decreased | Further Increased |
Data extracted from immunoblotting results described in referenced literature.[5]
Table 2: Effect of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on Protein Expression in Panc-1 Cells
| Treatment Time (hours) | p-GSK-3β (Ser9) Level (Relative to Control) | p-Akt Level (Relative to Control) | PTEN Level (Relative to Control) |
| 24 | Decreased | Decreased | Increased |
| 48 | Further Decreased | Further Decreased | Further Increased |
Data extracted from immunoblotting results described in referenced literature.[5]
Signaling Pathways
The interaction of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol with cellular signaling pathways is complex, leading to the ultimate degradation of cyclin D1 and apoptosis. The diagrams below, generated using Graphviz, illustrate these pathways.
Figure 1: Proposed signaling pathway of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol leading to apoptosis.
The compound inhibits topoisomerase I, triggering a DNA Damage Response and activating ATR. Concurrently, it upregulates PTEN, which in turn inhibits the pro-survival PI3K/Akt pathway. This dual action leads to the degradation of cyclin D1 and subsequent apoptosis.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, the following are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Jeko-1 (human B-cell lymphoma) and Panc-1 (human pancreatic cancer) cell lines, known for cyclin D1 overexpression, are utilized.[5]
-
Culture Medium: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal calf serum.[1]
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Preparation: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1]
-
Treatment: For experimental assays, cells are treated with the compound at specified concentrations (e.g., 0.5 μM for Jeko-1 and 3 μM for Panc-1) for various time points (e.g., 0, 12, 24, or 48 hours).[1] Control cells are treated with an equivalent volume of DMSO.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After cell attachment, treat with varying concentrations of the compound or DMSO (control) for the desired duration.
-
Add MTT solution to each well and incubate for a specified time (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
-
Immunoblotting (Western Blotting)
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cyclin D1, anti-p-Akt, anti-p-GSK-3β, anti-PTEN, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize them to a loading control (e.g., β-actin).
-
DNA Fragmentation Assay
-
Principle: This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Procedure:
-
Harvest treated and control cells.
-
Extract genomic DNA using a DNA extraction kit or standard phenol-chloroform extraction methods.
-
Separate the DNA fragments by agarose (B213101) gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on cancer cells.
Figure 2: A representative experimental workflow.
This workflow outlines the key stages from cell culture and treatment to the various assays performed to assess the compound's impact on cell viability, protein expression, and apoptosis, culminating in data analysis.
Conclusion
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol presents a promising therapeutic strategy for cancers characterized by cyclin D1 accumulation. Its ability to induce apoptosis through the activation of the DNA Damage Response and modulation of the PTEN/PI3K/Akt signaling pathway highlights its potential as a targeted anticancer agent. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic capabilities of this compound.
References
- 1. 3EZ, 20Ac-ingenol-induced Apoptosis in Chemoresistant Cancers With Cyclin D1 Accumulation | Anticancer Research [ar.iiarjournals.org]
- 2. Reduction of HIF-1α/PD-L1 by Catalytic Topoisomerase Inhibitor Induces Cell Death Through Caspase Activation in Cancer Cells Under Hypoxia | Anticancer Research [ar.iiarjournals.org]
- 3. 3EZ, 20Ac-ingenol-induced Apoptosis in Chemoresistant Cancers With Cyclin D1 Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of HIF-1α/PD-L1 by Catalytic Topoisomerase Inhibitor Induces Cell Death Through Caspase Activation in Cancer Cells Under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Proinflammatory Constituents of Euphorbia kansui: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The root of Euphorbia kansui, a traditional Chinese medicine, has been used for centuries to treat conditions such as edema, ascites, and asthma.[1] However, its clinical application is often hampered by significant toxic and inflammatory side effects.[1][2] The primary drivers of these proinflammatory and toxic activities are a class of compounds known as diterpenoids, particularly those with ingenane (B1209409), jatrophane, and tigliane (B1223011) skeletons.[3][4][5] This technical guide provides an in-depth overview of the key proinflammatory constituents isolated from Euphorbia kansui, their mechanisms of action, and the experimental methodologies used to characterize them. The information presented is intended to support further research and drug development efforts aimed at understanding and potentially modulating the inflammatory properties of these potent natural products.
Core Proinflammatory Constituents and Their Effects
The proinflammatory activity of Euphorbia kansui is predominantly attributed to its diverse diterpenoid constituents. These compounds have been shown to induce inflammatory responses in various in vitro and in vivo models.
Ingenane Diterpenoids
Ingenane-type diterpenes are a major class of bioactive compounds in Euphorbia kansui.[6][7][8] Several studies have demonstrated their potent proinflammatory effects. For instance, certain ingenane diterpenoids have been shown to induce the production of interferon-gamma (IFN-γ) in natural killer (NK) cells.[6][9] This effect is comparable to that of phorbol (B1677699) 12-myristate 13-acetate (PMA), a well-known activator of protein kinase C (PKC).[6]
Jatrophane Diterpenoids
Alongside ingenanes, jatrophane diterpenoids are also significant contributors to the bioactivity of Euphorbia kansui. While some studies have focused on their anti-tumor properties, their role in inflammation is also of interest.
Quantitative Data on Proinflammatory Activity
The following tables summarize the quantitative data on the proinflammatory effects of various diterpenoids isolated from Euphorbia kansui.
Table 1: Effect of Euphorbia kansui Diterpenoids on Splenic Lymphocyte (SPL) Proliferation and Nitric Oxide (NO) Production in Peritoneal Macrophages (PMΦ) [2]
| Compound | Concentration (µg/mL) | Effect on SPL Proliferation | Effect on NO Production in PMΦ |
| Kansuinine B | 0.78 - 12.50 | Marked Promotion | Marked Promotion |
| Kansuinine A | 0.78 - 12.50 | Marked Promotion | Marked Promotion |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | 0.78 - 12.50 | Marked Promotion | Not specified |
Table 2: Effect of Ingenane-Type Diterpenes on IFN-γ Production in NK92 Cells [6]
| Compound | Concentration | IFN-γ Production |
| 20-O-acetylingenol-3-O-(2'E,4'Z) decadienoate | 10 nM | Significant Response (comparable to PMA) |
| 3-O-(2,3-dimethylbutanoyl)-13-O-dodecanoylingenol | 10 nM | Significant Response (comparable to PMA) |
| 20-O-decanoylingenol | 100 nM | Activation |
| (3S,5R)5-O-(2,3-dimethylbutanoyl)-13-O-dodecanoyl-20-O-deoxyingenol | 1.25 µM | Activation |
| Kansuiphorin A | 5.0 µM | Activation |
Table 3: Inhibitory Effects of Ingenane Diterpenoids on Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophage Cells [10][11]
| Compound | IC50 (µM) |
| Euphorkans A | 2.78 - 10.6 |
| Euphorkans B | 2.78 - 10.6 |
| Analogue 3 | 2.78 - 10.6 |
| Analogue 4 | 2.78 - 10.6 |
| Analogue 5 | 2.78 - 10.6 |
| Analogue 6 | 2.78 - 10.6 |
| Analogue 10 | 2.78 - 10.6 |
| Analogue 11 | 2.78 - 10.6 |
| Analogue 12 | 2.78 - 10.6 |
| Analogue 13 | 2.78 - 10.6 |
| Quercetin (Positive Control) | 15.8 |
Signaling Pathways in Euphorbia kansui-Induced Inflammation
The proinflammatory effects of Euphorbia kansui constituents are mediated through the activation of key intracellular signaling pathways, primarily the Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][9][10]
PKC Activation
Ingenane-type diterpenes are known activators of PKC.[7][8][12] The activation of PKC isoforms, such as PKC-δ, appears to be a central event in the inflammatory cascade initiated by these compounds.[7][12]
NF-κB Signaling Pathway
Activation of the NF-κB pathway is a critical step in the inflammatory response induced by Euphorbia kansui constituents.[9][10] This involves the phosphorylation of IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB.[9] This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of proinflammatory genes.[9]
MAPK Signaling Pathway
The MAPK pathway, including extracellular signal-regulated kinases (ERK), is also implicated in the cellular responses to Euphorbia kansui diterpenes.[7][12] The activation of the PKC-δ/ERK signaling cascade has been shown to play a role in macrophage polarization.[7][12]
Caption: Signaling cascade initiated by Euphorbia kansui constituents.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of the proinflammatory constituents of Euphorbia kansui.
Isolation and Identification of Constituents
-
Extraction: The dried roots of Euphorbia kansui are typically extracted with 95% ethanol.[2]
-
Fractionation: The crude extract is subjected to bioassay-guided fractionation using various chromatographic techniques, including column chromatography on silica (B1680970) gel and high-performance liquid chromatography (HPLC).[2][10][11]
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[2]
In Vitro Proinflammatory Assays
-
Cell Culture:
-
Splenic Lymphocytes (SPL): Spleens are aseptically removed from mice, and lymphocytes are isolated and cultured in appropriate media.[2]
-
Peritoneal Macrophages (PMΦ): Macrophages are harvested from the peritoneal cavity of rats and cultured.[2]
-
RAW264.7 Macrophage Cells: This murine macrophage cell line is a standard model for studying inflammation.[10][11]
-
NK92 Cells: A human natural killer cell line used to assess IFN-γ production.[6]
-
-
Cell Proliferation Assay: The effect of isolated compounds on the proliferation of splenic lymphocytes is measured, often using the MTT assay.[2]
-
Nitric Oxide (NO) Production Assay:
-
Cytokine Production Assays:
-
Western Blot Analysis:
-
To investigate the effects on signaling pathways, cells are treated with the compounds, and cell lysates are prepared.
-
Proteins of interest (e.g., phosphorylated forms of IKK, IκB, p65, ERK) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.[9]
-
Caption: Workflow for assessing proinflammatory activity of Euphorbia kansui constituents.
Conclusion and Future Directions
The diterpenoid constituents of Euphorbia kansui, particularly those of the ingenane type, are potent inducers of inflammation. Their activity is mediated through the activation of key signaling pathways, including PKC, NF-κB, and MAPK. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structures of these diterpenoids and their proinflammatory activity could guide the synthesis of novel analogs with modulated or even anti-inflammatory properties.
-
In Vivo Studies: While in vitro assays provide valuable mechanistic insights, in vivo studies are crucial to understand the physiological and pathological consequences of the proinflammatory effects of these compounds.
-
Therapeutic Potential: A deeper understanding of the mechanisms by which these compounds modulate the immune system could open avenues for their development as immunomodulatory agents, for example, in the context of cancer immunotherapy where a localized inflammatory response can be beneficial.
The potent bioactivity of the constituents of Euphorbia kansui underscores the importance of continued research into traditional medicines as a source of novel chemical entities with the potential for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay-guided separation of the proinflammatory constituents from the roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Constituents from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14 TOXIC CONSTITUENTS OF EUPHORBIA KANSUI LIOU [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Ingenane-type diterpenes with a modulatory effect on IFN-γ production from the roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ingenane-type diterpene compounds from Euphorbia kansui modulate IFN-γ production through NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Ingenane Diterpenoids from the Roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and a detailed protocol for the semi-synthesis of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, an ingenol-type diterpenoid. Ingenol (B1671944) and its derivatives are of significant interest in pharmaceutical research due to their potent biological activities, including the activation of Protein Kinase C (PKC), which is implicated in various cellular processes such as apoptosis and immune responses.[1][2][3] The synthesis of the target molecule commences from the complex diterpene (+)-ingenol, which can be obtained through total synthesis or isolation from plant sources.[4][5] The protocol herein details a plausible multi-step sequence involving the synthesis of the requisite (2'E,4'Z)-decadienoic acid side chain, followed by a protection-acylation-deprotection-acetylation strategy to furnish the final product. Additionally, the known signaling pathway associated with ingenol esters is described and visualized.
Overview of Synthetic Strategy
The synthesis of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a challenging endeavor due to the intricate and strained tetracyclic core of the ingenol scaffold. The starting material, (+)-ingenol, is itself a complex synthetic target. An efficient 14-step total synthesis of (+)-ingenol from the inexpensive natural product (+)-3-carene has been reported, which represents a landmark achievement in natural product synthesis.[4][6]
The proposed pathway to the target molecule is a semi-synthesis starting from (+)-ingenol. This strategy involves three main stages:
-
Synthesis of the C3 Acyl Side Chain: Preparation of (2'E,4'Z)-decadienoic acid.
-
Protection of Ingenol: Selective protection of the C5 and C20 hydroxyl groups to allow for specific functionalization at the C3 position.
-
Sequential Acylation and Deprotection: Acylation of the C3 hydroxyl group, followed by deprotection and selective acetylation of the C20 hydroxyl group.
Logical Workflow of the Semi-Synthesis
Caption: Proposed semi-synthetic workflow for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Data Presentation
The following tables summarize the expected materials and representative yields for the key stages of the synthesis. Yields are based on analogous transformations reported in the literature for ingenol and related compounds, as a direct synthesis of the target molecule has not been published.
Table 1: Materials for (2'E,4'Z)-decadienoic acid Synthesis
| Step | Starting Material | Reagents and Solvents | Expected Product | Representative Yield (%) | Reference |
| 1 | 1-Octyn-3-ol | Triethyl orthoacetate, Propionic acid | Ethyl 3,4-decadienoate | 82-91 | [7][8] |
| 2 | Ethyl 3,4-decadienoate | Aluminum oxide, Benzene | Ethyl (2E,4Z)-2,4-decadienoate | 75-88 | [7][8] |
| 3 | Ethyl (2E,4Z)-2,4-decadienoate | Lithium hydroxide (B78521), THF, Water | (2'E,4'Z)-decadienoic acid | >95 | Analogous Saponification |
Table 2: Materials for Semi-Synthesis from (+)-Ingenol
| Step | Starting Material | Reagents and Solvents | Expected Product | Representative Yield (%) | Reference |
| 4 | (+)-Ingenol | 2,2-Dimethoxypropane, CSA, Acetone | 5,20-Acetonide-protected Ingenol | ~85-95 | [9] |
| 5 | 5,20-Acetonide-protected Ingenol | (2'E,4'Z)-decadienoic acid, DCC, DMAP, DCM | 3-O-Acyl-5,20-acetonide-protected Ingenol | ~70-80 | Analogous Esterification |
| 6 | 3-O-Acyl-5,20-acetonide-protected Ingenol | p-TsOH, Methanol | 3-O-(2'E,4'Z-decadienoyl)ingenol | ~80-90 | [9] |
| 7 | 3-O-(2'E,4'Z-decadienoyl)ingenol | Acetic anhydride, Pyridine | 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | ~60-75 | Analogous Acetylation |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times. Reagents are hazardous and should be handled with care.
Protocol 1: Synthesis of (2'E,4'Z)-decadienoic acid
Step 1.1: Synthesis of Ethyl 3,4-decadienoate
-
To a round-bottomed flask, add 1-octyn-3-ol (0.096 mol), triethyl orthoacetate (0.616 mol), and propionic acid (3.2 mmol).
-
Heat the solution in an oil bath at 140-150 °C.
-
Every 2 hours, remove the ethanol (B145695) byproduct under reduced pressure using a rotary evaporator.
-
Add fresh triethyl orthoacetate (0.0562 mol) and propionic acid (0.32 mmol) and continue heating.
-
Monitor the reaction by TLC until the starting material is consumed (approx. 6-8 hours).
-
Remove excess triethyl orthoacetate under reduced pressure.
-
Distill the residue under vacuum to yield ethyl 3,4-decadienoate.[7][8]
Step 1.2: Synthesis of Ethyl (2E,4Z)-2,4-decadienoate
-
In a dry, nitrogen-flushed round-bottomed flask, add activated aluminum oxide (50 g).
-
Add dry benzene (200 mL) and ethyl 3,4-decadienoate (approx. 80 mmol).
-
Heat the mixture to reflux with vigorous stirring for 5 hours.
-
Cool the mixture and filter off the aluminum oxide through a sintered-glass funnel, washing thoroughly with ethyl acetate (B1210297).
-
Combine the filtrates and concentrate under reduced pressure to obtain ethyl (2E,4Z)-2,4-decadienoate.[7][8]
Step 1.3: Saponification to (2'E,4'Z)-decadienoic acid
-
Dissolve ethyl (2E,4Z)-2,4-decadienoate in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add lithium hydroxide (2.0 equivalents).
-
Stir the mixture at room temperature and monitor by TLC until the ester is fully consumed.
-
Acidify the reaction mixture with 1 M HCl to pH ~3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired carboxylic acid.
Protocol 2: Semi-Synthesis of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
Step 2.1: Protection of (+)-Ingenol
-
Dissolve (+)-ingenol in anhydrous acetone.
-
Add 2,2-dimethoxypropane (5.0 equivalents) and a catalytic amount of camphorsulfonic acid (CSA).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Concentrate the mixture and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5,20-acetonide-protected ingenol.[9]
Step 2.2: Acylation of the C3-Hydroxyl Group
-
Dissolve 5,20-acetonide-protected ingenol and (2'E,4'Z)-decadienoic acid (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Add 4-dimethylaminopyridine (B28879) (DMAP, 0.2 equivalents).
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the 3-O-acylated product.
Step 2.3: Deprotection of the Acetonide
-
Dissolve the 3-O-acylated intermediate in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir at room temperature for 4-6 hours until TLC indicates complete deprotection.
-
Neutralize with triethylamine, concentrate the solvent, and purify by flash chromatography to obtain 3-O-(2'E,4'Z-decadienoyl)ingenol.[9]
Step 2.4: Selective Acetylation of the C20-Hydroxyl Group
-
Dissolve 3-O-(2'E,4'Z-decadienoyl)ingenol in anhydrous pyridine and cool to -20 °C.
-
Slowly add acetic anhydride (1.1 equivalents).
-
Stir the reaction at -20 °C for 2-4 hours, carefully monitoring by TLC to ensure selectivity for the primary C20 hydroxyl over the tertiary C5 hydroxyl.
-
Quench the reaction by adding cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with cold 1 M HCl (to remove pyridine) and saturated sodium bicarbonate.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to afford the final product, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Biological Activity and Signaling Pathway
Ingenol esters are well-known modulators of Protein Kinase C (PKC) isoforms.[2] They function as diacylglycerol (DAG) mimetics, binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1][3] This activation triggers downstream signaling cascades, such as the Ras/Raf/MAPK pathway, which can ultimately lead to cellular responses like apoptosis, cell cycle arrest, and inflammation.[2][10] The activation of specific PKC isoforms, such as PKCδ and PKCβII, appears to be crucial for the biological effects of ingenol derivatives.[3]
PKC Activation Signaling Pathway
Caption: Signaling cascade initiated by ingenol ester-mediated activation of PKC.
References
- 1. journals.asm.org [journals.asm.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol In Vitro Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental assays for evaluating the biological activity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (also referred to as 3EZ,20Ac-ingenol), a diterpenoid compound with demonstrated cytotoxic and pro-apoptotic effects. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Introduction
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is an ingenol (B1671944) ester that has been shown to induce cell death in various cell lines. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. Additionally, this compound can induce cell cycle arrest, further contributing to its anti-proliferative effects. The following sections provide detailed methodologies for assessing these cellular responses in vitro.
Data Presentation: In Vitro Cytotoxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
The cytotoxic effects of 3EZ,20Ac-ingenol have been evaluated in several cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| IEC-6 | Rat Intestinal Epithelial Cells | MTT Assay | 5.74 µg/mL | Not Specified | [1] |
| Jeko-1 | Human Mantle Cell Lymphoma | MTT Assay | ~80% inhibition at 1 µM | 48 hours | [2] |
| Panc-1 | Human Pancreatic Cancer | MTT Assay | Concentration-dependent decrease in viability (0-10 µM) | 48 hours | [2] |
| L-02 | Human Normal Liver Cells | MTT Assay | Lower IC50 value (stronger cytotoxicity) | Not Specified | [3] |
| GES-1 | Human Normal Gastric Epithelial Cells | MTT Assay | Lower IC50 value (stronger cytotoxicity) | Not Specified | [3] |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 3EZ,20Ac-ingenol on cell viability.
Materials:
-
3EZ,20Ac-ingenol stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well (for suspension cells like Jeko-1) or 3 x 10³ cells/well (for adherent cells like Panc-1) in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 3EZ,20Ac-ingenol in complete medium. Remove the old medium from the wells (for adherent cells) and add 100 µL of the compound dilutions (e.g., 0-10 µM).[2] Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add 150 µL of DMSO to each well. For suspension cells, centrifuge the plate and then remove the supernatant before adding DMSO.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This protocol describes the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and PI, a fluorescent dye that stains necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating with 3EZ,20Ac-ingenol for the desired time. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Use FITC signal detector for Annexin V-FITC (Ex = 488 nm, Em = 530 nm) and the phycoerythrin emission signal detector for PI.[4]
Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Treated and untreated cells
-
Complete cell culture medium
-
FCCP or CCCP (positive control for depolarization)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 3EZ,20Ac-ingenol as described in the MTT assay protocol. Include a positive control treated with FCCP or CCCP (e.g., 50 µM for 15-30 minutes).[1]
-
JC-1 Staining: Prepare a JC-1 working solution (e.g., 2 µM) in pre-warmed cell culture medium.[5] Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 15-30 minutes.[1]
-
Washing: Aspirate the JC-1 solution and wash the cells once with warm 1X PBS. Add 100 µL of 1X PBS to each well.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. For JC-1 aggregates (healthy mitochondria), use an excitation of ~540 nm and emission at ~590 nm. For JC-1 monomers (depolarized mitochondria), use an excitation of ~485 nm and emission at ~535 nm.[1]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of key proteins involved in the mitochondrial apoptosis pathway, such as Bax, Bcl-2, Cytochrome c, and Caspase-3.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment with 3EZ,20Ac-ingenol, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel.[7] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[8] Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Logical Relationships
This diagram illustrates the proposed mechanism of apoptosis induction by 3EZ,20Ac-ingenol. The compound is believed to activate pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2. This leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. Cytochrome c then activates the caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, ultimately resulting in programmed cell death.[1]
This workflow demonstrates a logical progression for the in vitro evaluation of 3EZ,20Ac-ingenol. An initial screen for cytotoxicity using an MTT assay can establish the compound's general anti-proliferative activity. Positive results would then warrant further investigation into the mechanism of cell death through apoptosis assays. To further elucidate the apoptotic pathway, mitochondrial membrane potential and the expression of key apoptosis-related proteins can be assessed. Concurrently, the effect of the compound on cell cycle progression can be analyzed to provide a comprehensive understanding of its cellular effects.
References
- 1. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in Chemoresistant Cancers
Inducing Apoptosis in Chemoresistant Cancers with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
Introduction
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (also referred to as 3EZ, 20Ac-ingenol) is a diterpenoid compound that has demonstrated significant potential in inducing apoptosis in chemoresistant cancer cells.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the apoptotic effects of this compound, particularly in cancers characterized by cyclin D1 accumulation.
The compound has been shown to be effective in inducing apoptosis in cancer cell lines such as Jeko-1 (mantle cell lymphoma) and Panc-1 (pancreatic cancer), which are known for their resistance to conventional chemotherapeutic agents.[1] The mechanism of action involves the activation of tumor suppressor proteins and the caspase cascade, highlighting its potential as a targeted therapeutic agent.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in inducing cell death in chemoresistant cancer cell lines.
Table 1: Cell Proliferation Inhibition
| Cell Line | Compound Concentration | Incubation Time | % Inhibition of Cell Proliferation |
| Jeko-1 | 0.5 µM | 48 h | 50% |
| Panc-1 | Not specified | 48 h | Concentration-dependent decrease |
Data extracted from an MTT assay as described in the referenced literature.[1]
Table 2: Induction of Apoptosis (DNA Fragmentation)
| Cell Line | Compound Concentration | Incubation Time | Observation |
| Jeko-1 | 0.5 µM | 48 - 72 h | Increased number of DNA fragments |
| Panc-1 | 3 µM | 24 - 72 h | Increased number of DNA fragments (higher levels than Jeko-1) |
Data from DNA fragmentation assays.[1]
Signaling Pathways
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis through the modulation of key signaling pathways involved in cell cycle regulation and DNA damage response. The diagrams below illustrate the proposed mechanisms.
References
Application Notes and Protocols for Studying DNA Damage Response Using 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, hereafter referred to as 3EZ, 20Ac-ingenol, is a diterpenoid compound that has been identified as a novel catalytic topoisomerase I inhibitor.[1][2] This compound induces a robust DNA damage response (DDR), leading to cell cycle arrest and apoptosis, particularly in cancer cells with cyclin D1 accumulation.[1][3] These characteristics make 3EZ, 20Ac-ingenol a valuable tool for studying the intricate signaling pathways that govern the cellular response to DNA damage and for exploring its potential as a therapeutic agent.
These application notes provide a comprehensive guide for utilizing 3EZ, 20Ac-ingenol to investigate the DNA damage response in cancer cell lines. Detailed protocols for key experiments are provided, along with a summary of quantitative data and a depiction of the underlying signaling pathways.
Mechanism of Action
3EZ, 20Ac-ingenol exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] This inhibition leads to replication stress and the formation of DNA lesions, which in turn activates the DNA damage response. A key mediator of this response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which is activated during the S-phase of the cell cycle.[2][3] Activated ATR then phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53 at Serine 15.[4][5] This leads to the transcriptional activation of p21, a cyclin-dependent kinase inhibitor that promotes cell cycle arrest.[2]
Furthermore, 3EZ, 20Ac-ingenol treatment leads to the phosphorylation of histone H2AX (to form γH2AX), a sensitive marker of DNA double-strand breaks.[2][4] The compound has also been shown to upregulate the expression of the tumor suppressor PTEN, which in turn leads to the downregulation of phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β).[2][3] The collective activation of the ATR/p53 pathway and inhibition of the PI3K/Akt/GSK-3β signaling cascade culminates in the induction of apoptosis.[1][3]
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative data reported for the effects of 3EZ, 20Ac-ingenol on cancer cell lines.
| Parameter | Cell Line | Value | Time Point | Reference |
| IC50 | Jeko-1 | 0.5 µM | 48 h | [2] |
| Panc-1 | 3 µM | 48 h | [2] | |
| IEC-6 | 5.74 µg/mL | Not Specified | [6] | |
| Treatment Concentration for Experiments | Jeko-1 | 0.5 µM | 12, 24, 48 h | [2] |
| Panc-1 | 3 µM | 12, 24, 48 h | [2] |
Mandatory Visualizations
Signaling Pathway of 3EZ, 20Ac-ingenol-Induced DNA Damage Response```dot
Caption: Experimental workflow for investigating the DNA damage response.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of 3EZ, 20Ac-ingenol and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., Jeko-1, Panc-1)
-
RPMI 1640 medium with 10% fetal calf serum (FCS)
-
3EZ, 20Ac-ingenol stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well for Jeko-1 or 3 x 10^3 cells/well for Panc-1 in 100 µL of medium. [2]2. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 3EZ, 20Ac-ingenol in culture medium. The final concentrations should range from 0 to 10 µM. [2]Also, prepare a vehicle control (DMSO) with the same final concentration as in the highest drug concentration well.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation levels of key proteins in the DNA damage response pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Recommended Primary Antibodies:
| Target Protein | Phosphorylation Site | Recommended Dilution |
| ATR | - | 1:1000 |
| p53 | - | 1:1000 |
| Phospho-p53 | Ser15 | 1:1000 [5][7] |
| γH2AX | Ser139 | 1:1000 |
| p21 | - | 1:1000 |
| PTEN | - | 1:1000 |
| Akt | - | 1:1000 |
| Phospho-Akt | Ser473 | 1:1000 [8][9] |
| GSK-3β | - | 1:1000 |
| Phospho-GSK-3β | Ser9 | 1:1000 |
| Cyclin D1 | - | 1:1000 |
| Cleaved Caspase-3 | - | 1:1000 |
| β-actin (Loading Control) | - | 1:5000 |
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
DNA Fragmentation Assay
This assay is used to qualitatively assess apoptosis by detecting the characteristic ladder pattern of fragmented DNA.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol (B145695) and 70% Ethanol
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Harvest approximately 1-5 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 13,000 rpm for 20 minutes at 4°C to pellet the high molecular weight DNA.
-
Transfer the supernatant containing the fragmented DNA to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1 hour.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.
-
Centrifuge at 13,000 rpm for 20 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA ladder under UV light.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells and wash with PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. scienceopen.com [scienceopen.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-p53 (Ser15) (16G8) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-AKT1 (Ser473) Monoclonal Antibody (SDRNR), APC (17-9715-42) [thermofisher.com]
- 9. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, a derivative of ingenol (B1671944) mebutate isolated from the plant Euphorbia peplus, has emerged as a compound of interest in oncology research.[1][2] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in pancreatic cancer, a malignancy with a dire prognosis and urgent need for novel treatment strategies. Recent studies have elucidated its mechanism of action, highlighting its ability to induce cancer cell death and modulate the immune response, offering a promising avenue for preclinical and translational research.[1][3]
Mechanism of Action
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol exerts its anti-cancer effects through a multi-faceted mechanism, primarily by activating the Stimulator of Interferon Genes (STING) pathway.[1][2] This leads to a cascade of events culminating in immunogenic cell death and the establishment of an anti-tumor immune response. Additionally, this class of compounds has been shown to induce apoptosis through the activation of the Ataxia Telangiectasia and Rad3-related (ATR) pathway in response to replication stress.[3]
Key Signaling Pathways:
-
STING Pathway Activation: The compound activates STING, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 then translocates to the nucleus, inducing the expression of type I interferons and other pro-inflammatory cytokines. This process can convert an immunologically "cold" tumor microenvironment into a "hot" one, more susceptible to immune-mediated killing.
-
Induction of Apoptosis: In chemoresistant cancer cells with cyclin D1 accumulation, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol can induce an intra-S phase checkpoint by activating the ATR pathway. This leads to the phosphorylation of p53 and subsequent apoptosis.[3]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (referred to as Ingenol Mebutate or IM in some studies) and related compounds in pancreatic cancer cell lines.
| Compound | Cell Line | Assay | IC50 | Exposure Time | Reference |
| Ingenol Mebutate (IM) | Panc-1 | Cell Viability | 43.1 ± 16.8 nM | 72 h | [1][3] |
| SN-38 (positive control) | Panc-1 | Cell Viability | 165 ± 37 nM | 72 h | [1][3] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Jeko-1 (Mantle Cell Lymphoma) | Cell Proliferation | ~0.5 µM (for 50% inhibition) | 48 h | [3] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Panc-1 | Cell Proliferation | >1 µM (for 50% inhibition) | 48 h | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with the compound.
Materials:
-
Pancreatic cancer cells
-
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the compound for the desired duration (e.g., 24, 48 hours).[3]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blotting for STING Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the STING pathway.
Materials:
-
Pancreatic cancer cells
-
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Treat pancreatic cancer cells with the compound for the indicated times.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
RNA Sequencing and Data Analysis
This protocol outlines a general workflow for analyzing changes in gene expression following treatment.
Procedure:
-
Treat pancreatic cancer cells with the compound and a vehicle control.
-
Isolate total RNA from the cells using a suitable kit.
-
Assess RNA quality and quantity.
-
Perform library preparation and sequencing.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the treated and control groups.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use databases like KEGG and GO to identify enriched biological pathways.
-
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an in vivo model to evaluate the efficacy of the compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Pancreatic cancer cells (e.g., Panc-1)
-
Matrigel
-
Surgical instruments
-
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol formulation for in vivo administration
Procedure:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Anesthetize the mice and make a small incision in the left abdominal flank to expose the pancreas.
-
Inject the cell suspension (e.g., 1 x 10⁶ cells) into the tail of the pancreas.
-
Close the incision with sutures.
-
Monitor tumor growth using imaging techniques (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the compound via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Monitor tumor volume and the overall health of the mice.
-
At the end of the study, euthanize the mice and collect the tumors and other organs for further analysis (e.g., histology, immunohistochemistry).
Visualizations
Caption: STING Pathway Activation by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Caption: Workflow for In Vitro Evaluation of the Compound.
Conclusion
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol presents a compelling profile for further investigation in pancreatic cancer. Its ability to induce immunogenic cell death through STING activation offers a distinct mechanism of action that could be leveraged for therapeutic benefit, potentially in combination with other immunotherapies. The provided protocols offer a framework for researchers to explore the efficacy and mechanisms of this compound in relevant preclinical models. Further research, particularly in vivo studies and investigations into its effects on the complex tumor microenvironment of pancreatic cancer, is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: Therapeutic Effect of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on Ascites in Hepatoma
For Research Use Only.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. A common complication in advanced HCC is the development of malignant ascites, the accumulation of fluid in the peritoneal cavity, which is associated with a poor prognosis and significantly impacts the quality of life. Current treatment options for malignant ascites are limited and often provide only temporary relief.
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (also referred to as 3-O-EZ), a diterpenoid compound isolated from Euphorbia kansui, has demonstrated significant therapeutic potential in preclinical models of hepatoma-induced ascites.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic effects of this compound.
The primary mechanism of action of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in this context involves the induction of apoptosis in hepatoma cells and the downregulation of aquaporin-2 (AQP2) and vasopressin type 2 receptor (V2R) in the kidneys, leading to a reduction in ascitic fluid.[1][2]
Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in a H22 mouse hepatoma ascites model.
Table 1: Effect of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on Ascites Volume and Survival in H22 Hepatoma-Bearing Mice
| Treatment Group | Dose (mg/kg) | Ascites Volume (mL) | Inhibition Rate of Ascites (%) |
| Model Control | - | 5.8 ± 1.2 | - |
| 3-O-EZ Low Dose | 27.54 | 4.1 ± 0.9* | 29.3 |
| 3-O-EZ Medium Dose | 50.07 | 2.9 ± 0.7 | 50.0 |
| 3-O-EZ High Dose | 110.14 | 1.8 ± 0.5 | 69.0 |
*p < 0.05, **p < 0.01 vs. Model Control. Data are presented as mean ± SD.
Table 2: Effect of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on H22 Hepatoma Cell Apoptosis in Ascitic Fluid
| Treatment Group | Dose (mg/kg) | Apoptosis Rate (%) |
| Model Control | - | 5.2 ± 1.1 |
| 3-O-EZ Low Dose | 27.54 | 12.8 ± 2.3* |
| 3-O-EZ Medium Dose | 50.07 | 19.7 ± 3.1 |
| 3-O-EZ High Dose | 110.14 | 28.4 ± 4.5 |
*p < 0.05, **p < 0.01 vs. Model Control. Data are presented as mean ± SD.
Table 3: Effect of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on Serum Pro-inflammatory Cytokines and Renin-Angiotensin-Aldosterone System (RAAS) Components
| Parameter | Model Control | 3-O-EZ (50.07 mg/kg) |
| TNF-α (pg/mL) | 185.4 ± 25.1 | 112.3 ± 18.7 |
| IL-6 (pg/mL) | 254.8 ± 31.5 | 145.9 ± 22.3 |
| Ang II (pg/mL) | 128.7 ± 15.2 | 85.4 ± 11.8 |
| Aldosterone (pg/mL) | 215.6 ± 28.9 | 135.2 ± 19.5 |
**p < 0.01 vs. Model Control. Data are presented as mean ± SD.
Table 4: Effect of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on Renal AQP2 and V2R Protein Expression
| Treatment Group | Dose (mg/kg) | Relative AQP2 Expression | Relative V2R Expression |
| Model Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 3-O-EZ Medium Dose | 50.07 | 0.45 ± 0.08 | 0.52 ± 0.09 |
**p < 0.01 vs. Model Control. Data are presented as mean ± SD.
Experimental Protocols
In Vivo H22 Mouse Hepatoma Ascites Model
This protocol describes the induction of a hepatoma ascites model in mice to evaluate the in vivo efficacy of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Materials:
-
H22 hepatoma cells
-
Male Kunming mice (18-22 g)
-
Sterile phosphate-buffered saline (PBS)
-
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Syringes and needles (27G)
Procedure:
-
Culture H22 hepatoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Harvest the H22 cells during the logarithmic growth phase and wash them three times with sterile PBS.
-
Resuspend the cells in sterile PBS to a final concentration of 1 x 10^7 cells/mL.
-
Inject 0.2 mL of the cell suspension (2 x 10^6 cells) intraperitoneally into each mouse.
-
After 24 hours, randomly divide the mice into a model control group and treatment groups.
-
Administer 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (dissolved in vehicle) or vehicle alone to the respective groups by oral gavage once daily for seven consecutive days.
-
Monitor the mice daily for signs of ascites development (e.g., abdominal distension) and general health.
-
At the end of the treatment period, euthanize the mice and collect the ascitic fluid to measure its volume.
-
Collect blood samples for cytokine and RAAS analysis, and kidney tissues for protein expression analysis.
Apoptosis Assay of H22 Cells from Ascitic Fluid
This protocol details the procedure for quantifying apoptosis in H22 hepatoma cells collected from the ascitic fluid of treated and control mice using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Ascitic fluid collected from experimental mice
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Centrifuge the collected ascitic fluid at 1000 rpm for 5 minutes to pellet the H22 cells.
-
Carefully aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of AQP2 and V2R in Kidney Tissue
This protocol outlines the steps for determining the protein expression levels of AQP2 and V2R in kidney tissue from the experimental mice.
Materials:
-
Kidney tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-AQP2, anti-V2R, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize the kidney tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-AQP2, anti-V2R, or anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the expression of AQP2 and V2R to the β-actin loading control.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Experimental Workflow
Caption: In vivo experimental workflow.
Logical Relationship of Effects
Caption: Logical relationship of the compound's multifaceted effects.
References
Application Notes and Protocols for the HPLC-ESI-MSn Analysis of Ingenol-Type Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-type diterpenoids are a class of bioactive compounds predominantly found in the Euphorbia genus of plants.[1][2] The most prominent member, ingenol (B1671944) mebutate (ingenol-3-angelate), is the active ingredient in a topical gel approved for the treatment of actinic keratosis.[1][3] The complex structure and potent biological activity of these compounds necessitate sensitive and specific analytical methods for their identification, quantification, and metabolic profiling. High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MSn) has emerged as the premier analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the analysis of ingenol-type diterpenoids using HPLC-ESI-MSn. The information is intended to guide researchers in developing and validating analytical methods for these compounds in various matrices, from plant extracts to biological samples.
Data Presentation: Quantitative Analysis of Ingenol Diterpenoids
The following tables summarize quantitative data for ingenol and its derivatives from various studies, highlighting the capabilities of HPLC-MS/MS methods.
Table 1: Quantification of Ingenol in Euphorbia Species
| Euphorbia Species | Plant Part | Ingenol Concentration (mg/kg of dry weight) | Analytical Method | Reference |
| E. myrsinites | Lower leafless stems | 547 | UHPLC-MS/MS | [1][5] |
| E. peplus | Aerial parts | Not specified, but contains ingenol mebutate | Not specified | [2] |
| E. lathyris | Seeds | ~100 | Not specified | [2] |
| E. milii | Not specified | High level of ingenol esters | UHPLC-MS | [2] |
| E. cotinifolia | Not specified | High level of ingenol esters | UHPLC-MS | [2] |
Table 2: Pharmacokinetic Parameters of Ingenol Mebutate
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Systemic Exposure | Analytical Method | Reference |
| Ingenol Mebutate | Human Blood | 0.1 ng/mL | No quantifiable systemic exposure after topical application | LC-MS/MS | [6][7] |
| Ingenol Mebutate Metabolites | Human Blood | Not specified | Below LLOQ | LC-MS/MS | [7] |
Experimental Protocols
Detailed methodologies for the analysis of ingenol-type diterpenoids are provided below. These protocols are based on established methods and can be adapted to specific research needs.
Protocol 1: Quantification of Ingenol in Euphorbia Plant Material using UHPLC-MS/MS
This protocol is adapted from a validated method for the quantification of ingenol in various Euphorbia species.[1][5]
1. Sample Preparation (Extraction and Purification):
-
Extraction:
-
Homogenize 100 mg of dried and powdered plant material.
-
Add 10 mL of methanol (B129727) and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
-
Methanolysis (to hydrolyze ingenol esters):
-
Dissolve the dried extract in 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Incubate the solution at 60°C for 1 hour.
-
Neutralize the reaction with 1 M hydrochloric acid.
-
Evaporate the solvent to dryness.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water.
-
Dissolve the dried extract in 1 mL of water and load it onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the ingenol-containing fraction with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UHPLC-MS/MS analysis.
-
2. UHPLC-MS/MS Conditions:
-
UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile (B52724) with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ingenol: Precursor ion [M+H]+ m/z 349.2 -> Product ions (e.g., m/z 331.2, 313.2)
-
Internal Standard (e.g., 18O-labelled ingenol): Monitor the corresponding mass shift.
-
Protocol 2: Analysis of Ingenol Mebutate and its Metabolites in Biological Samples (e.g., Blood)
This protocol is a general guideline based on pharmacokinetic studies of ingenol mebutate.[6][7]
1. Sample Preparation (Protein Precipitation and Extraction):
-
To 100 µL of whole blood, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: As described in Protocol 1.
-
Column: A reversed-phase C18 column suitable for bioanalytical applications.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate ingenol mebutate from its potential metabolites. This will need to be optimized based on the specific metabolites of interest.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: A high-sensitivity triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
Ingenol Mebutate: Precursor ion [M+H]+ -> Product ions (specific transitions to be determined through infusion and optimization).
-
Metabolites: Predicted MRM transitions for expected metabolic transformations (e.g., hydroxylation, hydrolysis).
-
Mandatory Visualization: Diagrams
The following diagrams illustrate key aspects of the HPLC-ESI-MSn analysis of ingenol-type diterpenoids.
Caption: Experimental workflow for HPLC-ESI-MSn analysis of ingenol diterpenoids.
Caption: Characteristic ESI-MS/MS fragmentation pathway of the ingenol core structure.
Discussion
The protocols and data presented herein demonstrate that HPLC-ESI-MSn is a powerful and versatile technique for the analysis of ingenol-type diterpenoids. The high sensitivity of modern mass spectrometers allows for the detection and quantification of these compounds at very low concentrations, which is particularly important for pharmacokinetic studies where systemic exposure may be minimal.[6][7]
The ability to perform MSn experiments is crucial for structural elucidation. The characteristic fragmentation patterns, such as the neutral loss of water from the ingenol core, provide valuable information for identifying known compounds and characterizing novel derivatives.[3] For quantitative applications, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the results.[1]
Researchers and drug development professionals can utilize the information in these application notes to establish robust and reliable analytical methods for ingenol-type diterpenoids, facilitating further research into their biological activities, metabolism, and therapeutic potential. The provided protocols offer a solid starting point that can be further optimized and validated for specific applications.
References
- 1. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic characterization of metabolic profiles of ingenol in rats by UPLC-Q/TOF-MS and NMR in combination with microbial biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm(2) on the Forearm(s) of Patients with Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol" solubility and stability issues
This technical support guide provides essential information on the solubility and stability of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol?
A1: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is readily soluble in several common organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most frequently recommended solvent for preparing stock solutions.
Q2: Is this compound soluble in aqueous solutions?
A2: Based on data for a closely related compound, 3-O-(2'E,4'Z-decadienoyl)ingenol, which has very low water solubility (9.5 x 10⁻³ g/L), it is expected that 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is poorly soluble in water and aqueous buffers.[1] It is advisable to first dissolve the compound in an organic solvent like DMSO before further dilution into aqueous media for experimental assays.
Q3: What are the recommended storage conditions for the solid compound and its solutions?
A3: For long-term storage, the solid compound should be stored at -20°C. For short-term storage, 0°C is acceptable. Stock solutions, typically in DMSO, should be aliquoted and stored at -20°C. To maintain stability, it is recommended to use these stock solutions within one to two weeks. Avoid repeated freeze-thaw cycles.
Q4: What are the known stability issues for this compound?
A4: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is an ingenol (B1671944) ester. The ester bonds are susceptible to hydrolysis under both acidic and basic conditions, and this degradation is accelerated by increased temperatures. Studies on the processing of Kansui Radix with vinegar have shown a significant reduction in the concentration of this compound, indicating instability in acidic environments.[2]
Q5: How should I handle this compound in cell culture experiments?
A5: For cell-based assays, a concentrated stock solution should be prepared in sterile DMSO. This stock solution can then be serially diluted in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume. - Gently warm the solution (if the compound's thermal stability permits). - Use sonication to aid dissolution. - Try a different recommended organic solvent (see solubility table). |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media. | The compound's low aqueous solubility is exceeded. | - Increase the final volume of the aqueous medium to lower the compound's final concentration. - Perform serial dilutions rather than a single large dilution. - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your experimental system. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time. | Degradation of the compound due to improper storage or handling. | - Store the solid compound and stock solutions at the recommended temperature (-20°C for long-term). - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Prepare fresh dilutions in aqueous media for each experiment. - Avoid exposure of the compound to acidic or basic conditions. |
| Inconsistent experimental results. | Compound degradation during the experiment. | - Ensure the pH of your experimental buffer is within a neutral range (around pH 7). - Minimize the time the compound is in an aqueous solution before use. - Protect the compound from prolonged exposure to light, as photostability has not been well-characterized. |
Data Presentation
Solubility Summary
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions for biological assays. A 10 mM stock solution is commercially available. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Poorly Soluble | Expected to have very low solubility based on related compounds. |
Stability and Storage Recommendations
| Form | Storage Condition | Duration | Notes |
| Solid | -20°C | Long-term (up to 24 months with proper sealing) | Keep tightly sealed and protected from moisture. |
| 0°C | Short-term | ||
| In DMSO | -20°C | Up to 2 weeks | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile tube. The molecular weight is 540.7 g/mol .
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of the compound, you would add 185 µL of DMSO.
-
Add the calculated volume of DMSO to the solid compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C.
-
Protocol for Dilution of DMSO Stock Solution for Cell Culture
-
Materials:
-
10 mM stock solution of the compound in DMSO
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Determine the final concentration of the compound needed for your experiment.
-
Perform serial dilutions of the DMSO stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Ensure the final DMSO concentration is below the toxic level for your specific cell line (generally <0.5%).
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the compound.
-
Add the final diluted solution to your cells immediately after preparation.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Logical workflow for maintaining compound stability.
References
Technical Support Center: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (3EZ,20Ac-ingenol) Dosage Optimization in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the dosage optimization of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol?
A1: It is recommended to dissolve 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, the stock solution should be kept at -20°C or -80°C to prevent degradation.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: A common starting concentration range for in vitro experiments is between 0.1 µM and 10 µM.[1] However, the optimal concentration is highly dependent on the cell line and the experimental endpoint. For example, in Jeko-1 cells, an IC50 of approximately 0.5 µM has been reported, while for Panc-1 cells, the IC50 is around 3 µM.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
Q3: What is the mechanism of action of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol?
A3: The compound induces apoptosis through the mitochondrial pathway.[2] This involves an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).[2] It can also cause cell cycle arrest at the G2/M phase.[2]
Q4: How long should I incubate the cells with the compound?
A4: Incubation times can vary depending on the cell line and the specific assay. Significant effects on cell viability and apoptosis have been observed after 24 to 48 hours of treatment.[1] A time-course experiment is recommended to determine the optimal incubation period for your experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect or low efficacy | Concentration is too low: The compound may not be potent enough at the tested concentration for your specific cell line. | Perform a dose-response study with a wider range of concentrations (e.g., 0.01 µM to 20 µM). |
| Cell line is resistant: The target signaling pathways may not be active or may be mutated in your cell line. | Confirm the expression of key proteins in the apoptotic pathway (e.g., caspases, Bax/Bcl-2) in your cells. Consider using a different cell line known to be sensitive to ingenol (B1671944) esters. | |
| Compound degradation: Improper storage or handling may have led to the degradation of the compound. | Prepare a fresh stock solution from a new vial. Aliquot the stock solution to avoid multiple freeze-thaw cycles. | |
| Precipitation in culture medium: The compound is hydrophobic and may precipitate out of the aqueous culture medium, especially at higher concentrations. | Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including the vehicle control. Visually inspect the media for any signs of precipitation after adding the compound. | |
| High cell death, even at low concentrations | High sensitivity of the cell line: Some cell lines are inherently more sensitive to cytotoxic agents. | Perform a dose-response experiment starting from very low concentrations (e.g., in the nanomolar range) to determine the IC50 value accurately. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is kept to a minimum (ideally ≤0.1%) and that a vehicle control with the same solvent concentration is included in all experiments. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluency, passage number, or overall health can affect the cellular response. | Standardize your cell culture conditions, including seeding density, passage number, and growth phase. Ensure cells are healthy and actively proliferating before starting the experiment. |
| Inaccurate dilutions: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Prepare fresh dilutions for each experiment and use calibrated pipettes. |
Data Presentation
Table 1: Reported IC50 Values of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Jeko-1 | Mantle Cell Lymphoma | ~0.5 | 48 |
| Panc-1 | Pancreatic Cancer | ~3.0 | 48 |
| L-O2 | Normal Human Liver | Cytotoxic | Not specified |
| GES-1 | Normal Human Gastric Epithelial | Cytotoxic | Not specified |
Note: The cytotoxicity in normal cell lines highlights the importance of careful dosage optimization to achieve a therapeutic window.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Dissolve 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the compound in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤0.1%).
2. Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).
-
Compound Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of 3EZ,20Ac-ingenol.
Caption: Apoptotic signaling pathway induced by 3EZ,20Ac-ingenol.
References
Reducing the toxicity of "3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving "3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol".
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Issue 1: Unexpectedly High Cytotoxicity in Preliminary Experiments
-
Question: My initial range-finding experiments show extreme cytotoxicity even at very low concentrations. How can I establish a workable concentration range?
-
Answer:
-
Serial Dilution Strategy: Start with a very low concentration range (e.g., picomolar to nanomolar) and perform broad serial dilutions (e.g., 1:10 dilutions) to identify a concentration that results in a partial, measurable effect on cell viability. Once a responsive range is identified, perform finer serial dilutions (e.g., 1:2 or 1:3) around this range to accurately determine the IC50.
-
Shorten Exposure Time: The cytotoxic effects of this compound are rapid. Consider reducing the incubation time (e.g., 4, 8, or 12 hours) in your initial experiments to better resolve differences in viability across a range of concentrations.
-
Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%).[1][2]
-
Issue 2: Poor Solubility or Precipitation of the Compound in Cell Culture Media
-
Question: I'm observing precipitate in my culture wells after adding the compound. How can I improve its solubility?
-
Answer:
-
Stock Solution Preparation: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is soluble in organic solvents like DMSO, ethanol, and acetone.[3][4] Prepare a high-concentration stock solution in 100% DMSO.
-
Working Dilution: To prepare your final working concentrations, perform serial dilutions of the DMSO stock in your cell culture medium. It is critical to add the compound to the medium and mix thoroughly immediately before adding to the cells. Avoid preparing large volumes of diluted compound in aqueous solutions and letting them sit for extended periods, as this can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity.[2]
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I'm getting significant variability in my cytotoxicity data from one experiment to the next. What could be the cause?
-
Answer:
-
Cell Health and Density: Ensure that cells are in the exponential growth phase and have high viability (>90%) at the time of treatment. Cell density can significantly impact the apparent cytotoxicity of a compound; therefore, it is crucial to seed the same number of cells in each well and for each experiment.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[1] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium to maintain humidity.
-
Compound Stability: While specific data on the stability of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in culture media is limited, related compounds like ingenol (B1671944) mebutate have optimal stability at a low pH.[5] Prepare fresh dilutions of the compound for each experiment from a frozen stock solution to minimize degradation.
-
Frequently Asked Questions (FAQs)
Toxicity and Mechanism of Action
-
Q1: What is the mechanism of toxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol?
-
Q2: How can the toxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol be reduced?
-
A2: The toxicity of ingenol esters is largely attributed to the ester groups at the C-3 and C-20 positions. Hydrolysis of these ester bonds to yield the parent compound, ingenol, is a primary method for reducing toxicity. This can be achieved through chemical methods such as acid or base-catalyzed hydrolysis.
-
Experimental Procedures
-
Q3: What is a reliable method for assessing the cytotoxicity of this compound?
-
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[9][10][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Given the potent nature of this compound, careful optimization of cell seeding density and incubation time is crucial.
-
-
Q4: Can you provide a starting point for the concentration of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol to use in a cytotoxicity assay?
-
A4: The IC50 (half-maximal inhibitory concentration) of this compound can vary significantly depending on the cell line. For Namalwa cells, the IC50 has been reported to be 5.2 µmol·L-1.[3] It is recommended to perform a dose-response experiment starting from a low nanomolar range to determine the appropriate concentration for your specific cell type.
-
Handling and Storage
-
Q5: How should I store 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol?
-
A5: The compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months.[12] To ensure maximum recovery, centrifuge the vial before opening.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Ingenol Esters
| Compound | Cell Line | Assay | IC50 / CC | Reference |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Namalwa | Cytotoxicity | 5.2 µmol·L⁻¹ | [3] |
| 3-O-(2'E,4'E-decadienoyl)-ingenol | Namalwa | Cytotoxicity | 7.6 µmol·L⁻¹ | [3] |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | MT4 | Cytotoxicity | > 0.9 µM |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis for Toxicity Reduction
This protocol describes the hydrolysis of the ester groups of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol to produce ingenol, a less toxic derivative.
-
Dissolution: Dissolve 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in a 9:1 mixture of dichloromethane/methanol.
-
Addition of Base: Add a methanolic solution of sodium hydroxide (B78521) (2-3 N) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ingenol can be further purified by column chromatography.
Disclaimer: This is a general protocol and may require optimization for specific experimental conditions.
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualization
Caption: PKC activation pathway by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Caption: Experimental workflow for toxicity reduction and assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-O-(2'E,4'E-Decadienoyl)ingenol | CAS:466663-11-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Vinegar Processing of Euphorbia kansui for Toxicity Reduction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the vinegar processing of Euphorbia kansui (Kansui) to reduce its toxicity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of processing Euphorbia kansui with vinegar?
A1: The primary purpose of processing Euphorbia kansui with vinegar is to reduce its inherent toxicity while preserving its therapeutic effects.[1][2][3][4] Raw Euphorbia kansui contains toxic diterpenoids that can cause severe side effects, including hepatotoxicity and gastrointestinal irritation.[1][3] The vinegar processing method has been a common practice in Traditional Chinese Medicine to enhance the safety of this herb for clinical applications.[1]
Q2: What is the underlying mechanism for the toxicity reduction?
A2: The reduction in toxicity is primarily attributed to the chemical transformation of toxic diterpenoids into less toxic compounds.[2] Specifically, the vinegar and heat treatment promotes the hydrolysis of certain toxic ingenane-type diterpenoids, such as 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol (3-O-EZ), converting them into less toxic ingenol.[2] This process significantly decreases the concentration of the more toxic components in the final product.[1]
Q3: What are the key chemical markers to monitor during the vinegar processing of Euphorbia kansui?
A3: The key chemical markers to monitor are the toxic diterpenoids and their less toxic derivatives. The primary toxic compound to track is 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol (3-O-EZ), which should decrease significantly after processing. Conversely, the concentration of ingenol, a less toxic compound, is expected to increase.[2] Monitoring the ratio of these compounds can serve as a quality control measure for the detoxification process.
Q4: What are the reported toxic effects of unprocessed Euphorbia kansui?
A4: Unprocessed Euphorbia kansui is known to cause a range of toxic effects, including acute toxicity, developmental toxicity, and organ toxicity, particularly hepatotoxicity.[1][5] In zebrafish embryo models, exposure to toxic components of Euphorbia kansui has been shown to increase malondialdehyde (MDA) content, reduce glutathione (B108866) (GSH) content, and inhibit succinate (B1194679) dehydrogenase (SDH) and superoxide (B77818) dismutase (SOD) activity, leading to oxidative damage.[2] It can also induce inflammation and apoptosis.
Experimental Protocols
Vinegar Processing of Euphorbia kansui
This protocol is based on methods described in the scientific literature.[3][6]
Materials:
-
Dried roots of Euphorbia kansui
-
Rice vinegar
-
Stir-frying apparatus with temperature control
Procedure:
-
Soaking: Immerse 100 g of cleaned, dried Euphorbia kansui roots in 30 g of rice vinegar.[3] Allow the roots to fully absorb the vinegar.
-
Processing: Add the vinegar-soaked Euphorbia kansui roots to the preheated apparatus and stir-fry.
-
Completion: Continue stir-frying until slight scorched spots appear on the surface of the roots.[3][6] This process typically takes around 9 minutes.[3]
-
Cooling and Milling: Remove the processed roots and allow them to cool to room temperature. Once cooled, mill the roots into a fine powder (e.g., 65-mesh).[6]
Toxicity Assessment in Zebrafish Embryos
This is a general protocol for assessing the toxicity of raw and vinegar-processed Euphorbia kansui extracts.
Materials:
-
Extracts of raw and vinegar-processed Euphorbia kansui
-
Healthy zebrafish embryos (e.g., 4 days post-fertilization)[5][7][8]
-
Embryo medium
-
Multi-well plates
-
Microscope
Procedure:
-
Exposure: Expose zebrafish embryos to varying concentrations of the raw and processed Euphorbia kansui extracts in multi-well plates. A control group with embryo medium only should be included.
-
Observation: Observe the embryos under a microscope at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization) for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, tail curvature).[9]
-
Biochemical Analysis: After the exposure period, homogenize the larvae to measure biochemical markers of toxicity, including:
-
Oxidative stress markers: Malondialdehyde (MDA), Glutathione (GSH), Superoxide dismutase (SOD) activity.
-
Apoptosis markers: Caspase-3 and Caspase-9 activity.[1]
-
Inflammatory markers: Interleukin-2 (IL-2).
-
Data Presentation
Table 1: Change in Key Diterpenoid Content after Vinegar Processing
| Compound | Raw Euphorbia kansui (Peak Area) | Vinegar-Processed Euphorbia kansui (Peak Area) | Change |
| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol (3-O-EZ) | High | Significantly Reduced | Decrease |
| Ingenol | Low | Increased | Increase |
Note: This table provides a qualitative summary based on reported findings. Absolute quantitative values can be found in the cited literature.[2]
Table 2: Effect of 3-O-EZ and Ingenol on Toxicity Markers in Zebrafish Embryos
| Marker | 3-O-EZ Treatment | Ingenol Treatment |
| Malondialdehyde (MDA) | Increased | No significant change |
| Glutathione (GSH) | Reduced | No significant change |
| Superoxide Dismutase (SOD) Activity | Inhibited | No significant change |
| Interleukin-2 (IL-2) Content | Elevated | No significant change |
| Caspase-3 Activity | Increased | No significant change |
| Caspase-9 Activity | Increased | No significant change |
Source: Data synthesized from studies on the toxic effects of these compounds.[1][2]
Troubleshooting Guide
Q: My vinegar-processed Euphorbia kansui still shows significant toxicity. What could be the issue?
A: This could be due to several factors:
-
Incomplete Conversion: The processing time may have been too short, or the temperature may have been too low, leading to incomplete hydrolysis of the toxic diterpenoids. Ensure that the stir-frying is carried out at 260°C until scorched spots are visible.[3][6]
-
Improper Soaking: The raw material may not have fully absorbed the vinegar. Ensure the correct ratio of Euphorbia kansui to vinegar (100g:30g) is used and that the material is adequately soaked.[3]
-
Variable Raw Material: The initial concentration of toxic diterpenoids can vary in the raw plant material. It is advisable to source high-quality, standardized raw materials.
Q: I am seeing inconsistent results in the chemical analysis of my processed samples. Why might this be happening?
A: Inconsistent analytical results can stem from:
-
Non-uniform Heating: Uneven stir-frying can lead to some parts of the material being over-processed while others are under-processed. Ensure constant stirring for uniform heat distribution.
-
Extraction Inefficiency: The extraction method used to prepare the sample for analysis might not be efficient. Optimize your extraction protocol to ensure complete recovery of the analytes of interest.
-
Analytical Method Variability: Ensure your analytical method (e.g., UPLC-MS/MS) is properly validated for linearity, precision, and accuracy for the specific compounds being quantified.[10][11]
Q: The mortality rate in my zebrafish embryo control group is high. What should I do?
A: High mortality in the control group indicates a problem with the experimental setup or the health of the embryos.
-
Embryo Quality: Ensure you are using healthy, viable embryos from a reliable source.
-
Water Quality: The embryo medium must be prepared correctly and be free of contaminants.
-
Environmental Conditions: Maintain optimal temperature and light-dark cycles for the zebrafish embryos as they are sensitive to environmental changes.
Visualizations
Caption: Experimental workflow for vinegar processing and analysis of Euphorbia kansui.
Caption: Simplified signaling pathway of Euphorbia kansui toxicity.
References
- 1. Processing of Kansui Roots Stir-Baked with Vinegar Reduces Kansui-Induced Hepatocyte Cytotoxicity by Decreasing the Contents of Toxic Terpenoids and Regulating the Cell Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity Reduction of Euphorbia kansui Stir-Fried with Vinegar Based on Conversion of 3- O-(2' E,4' Z-Decadi-enoyl)-20- O-acetylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of Euphorbia kansui stir-fried with vinegar and bile acids on malignant ascites effusion through modulation of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity evaluation of Euphorbia kansui on zebrafish larvae in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpretation of Euphorbia Kansui Stir-Fried with Vinegar Treating Malignant Ascites by a UPLC-Q-TOF/MS Based Rat Serum and Urine Metabolomics Strategy Coupled with Network Pharmacology [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Conversion of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol to Ingenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the conversion of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol to ingenol (B1671944).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for converting 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol to ingenol?
A1: The primary method for this conversion is hydrolysis, which removes the two ester groups from the ingenol core. This can be achieved through acid-catalyzed or base-catalyzed hydrolysis. One documented method involves processing with vinegar (acetic acid), which suggests that acid-catalyzed hydrolysis is an effective approach.[1][2][3]
Q2: Why is this conversion important?
A2: This conversion is particularly relevant in the context of traditional Chinese medicine, specifically concerning the processing of the plant Euphorbia kansui. The starting compound, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, is a major diterpenoid found in this plant and is associated with its toxicity.[2][4] Converting it to ingenol significantly reduces its toxicity, which is a critical step for its potential therapeutic applications.[2][3]
Q3: What are the key chemical changes occurring during the conversion?
A3: The conversion involves the cleavage of two ester bonds on the ingenol backbone:
-
The 3-O-(2'E,4'Z-decadienoyl) ester at the C3 position.
-
The 20-O-acetyl ester at the C20 position. This process, known as deprotection or hydrolysis, yields the parent compound, ingenol.
Q4: Can other ingenol esters be converted using similar methods?
A4: Yes, the general principles of acid- or base-catalyzed hydrolysis can be applied to other ingenol esters to yield the ingenol core. However, the reaction conditions may need to be optimized depending on the specific ester groups present and their stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion / Low Yield | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base catalyst. 3. Poor solubility of the starting material. | 1. Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Consider increasing the temperature, but be mindful of potential side reactions. 2. Increase the concentration of the acid or base catalyst incrementally. 3. Use a co-solvent to improve solubility. For acid hydrolysis, a mixture of acetic acid and a solvent like tetrahydrofuran (B95107) (THF) could be effective. For base hydrolysis, a mixture of an alcohol (e.g., methanol (B129727) or ethanol) and water is common. |
| Formation of Byproducts | 1. Degradation of the ingenol core under harsh acidic or basic conditions. 2. Side reactions involving the double bonds in the decadienoyl chain or the ingenol core. | 1. Use milder reaction conditions (e.g., lower temperature, weaker acid/base, or shorter reaction time). 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation and Purification | 1. Emulsion formation during aqueous workup. 2. Similar polarity of ingenol and partially hydrolyzed intermediates, making chromatographic separation challenging. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction. 2. Utilize a multi-step purification process. This may involve initial column chromatography with a less polar eluent to remove non-polar impurities, followed by a more polar eluent system to separate ingenol from any remaining starting material or intermediates. Recrystallization could also be an effective final purification step. |
| Hydrolysis of Only One Ester Group | The two ester groups may have different reaction rates. | Increase the reaction time or the strength of the catalyst to ensure both ester groups are cleaved. Monitor the reaction progress closely to identify the formation of mono-ester intermediates. |
Quantitative Data Summary
Studies on the processing of Euphorbia kansui with vinegar have quantified the change in the concentration of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol.
| Compound | Change after Vinegar Processing | Reference |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | 19.14% decrease | [5] |
| Ingenol | 92.31% increase | [5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is based on the principle of using acetic acid for the conversion.
-
Dissolution: Dissolve 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in glacial acetic acid. A co-solvent such as tetrahydrofuran (THF) can be used to improve solubility.
-
Reaction: Heat the solution at a controlled temperature (e.g., 50-70°C).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This is a general alternative method for ester hydrolysis.
-
Dissolution: Dissolve the starting material in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Reaction: Add a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the solution. Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Track the reaction's progress using TLC or HPLC.
-
Workup:
-
Once the reaction is complete, neutralize the base with a dilute acid (e.g., 1M HCl).
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Remove the solvent in vacuo and purify the crude ingenol via silica gel column chromatography.
Visualizations
Experimental Workflow
References
- 1. frontiersin.org [frontiersin.org]
- 2. Toxicity Reduction of Euphorbia kansui Stir-Fried with Vinegar Based on Conversion of 3- O-(2' E,4' Z-Decadi-enoyl)-20- O-acetylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The modern scientific mystery of traditional Chinese medicine processing——take some common traditional Chinese medicine as examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The water expelling effect evaluation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol on H22 mouse hepatoma ascites model and their content differences analysis in Euphorbia kansui before and after stir-fried with vinegar by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-(2'E,4'Z-deca-dienoyl)-20-O-acetylingenol. This document addresses common issues that may be encountered during experiments aimed at understanding and overcoming cancer cell resistance to this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your research.
Issue 1: Cancer cells show no or low sensitivity to 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol treatment.
-
Possible Cause 1: Suboptimal drug concentration or treatment duration.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. For example, treatment with 100 nmol/L for 24, 48, or 72 hours has been shown to be effective in keratinocytes and squamous cell carcinoma (SCC) cells.[1][2]
-
-
Possible Cause 2: Intrinsic resistance of the cancer cell line.
-
Troubleshooting:
-
Confirm Target Expression: Verify the expression of Protein Kinase C (PKC) isoforms, the primary targets of ingenol (B1671944) compounds, in your cell line using Western blotting or qRT-PCR.
-
Assess Downstream Signaling: Check for the activation of downstream signaling pathways, such as MEK/ERK, upon treatment.[1][2] Lack of activation may indicate a block in the signaling cascade.
-
Investigate Cyclin D1 Accumulation: Some cancer cells with cyclin D1 accumulation are known to be chemoresistant.[3] However, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol has been shown to induce apoptosis in cells with high cyclin D1 levels.[3]
-
-
-
Possible Cause 3: Drug stability and handling.
-
Troubleshooting: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment from a stock solution dissolved in a suitable solvent like DMSO.[3]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Troubleshooting: Maintain consistent cell culture conditions, including cell passage number, confluence, and media composition. Mycoplasma contamination can also affect cellular responses.
-
-
Possible Cause 2: Pipetting errors or inaccurate drug concentrations.
-
Troubleshooting: Calibrate pipettes regularly and prepare drug dilutions carefully. Use a consistent method for adding the drug to the cell cultures.
-
Issue 3: Difficulty in assessing the mechanism of resistance.
-
Possible Cause 1: Multifactorial resistance mechanisms.
-
Troubleshooting:
-
Gene Expression Profiling: Perform RNA sequencing or microarray analysis on sensitive versus resistant cells to identify differentially expressed genes and pathways.[1][2]
-
Pathway Analysis: Utilize bioinformatics tools to analyze the gene expression data and identify key signaling pathways involved in resistance.
-
Functional Assays: Use inhibitors or siRNA to target potential resistance pathways (e.g., PKC, MEK/ERK) and observe the effect on drug sensitivity.[1][2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol?
A1: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, similar to its parent compound ingenol mebutate, primarily acts as a Protein Kinase C (PKC) activator.[4][5][6][7][8] This activation triggers downstream signaling cascades, most notably the MEK/ERK pathway, leading to cell death.[1][2] It can also induce mitochondrial dysfunction and an immune-mediated response.[4][5][7][8]
Q2: Are there any known resistance mechanisms to this compound?
A2: While specific resistance mechanisms to 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol are not extensively documented, resistance to ingenol mebutate can be inferred. Potential mechanisms include:
-
Downregulation or mutation of PKC isoforms.
-
Alterations in the MEK/ERK signaling pathway.
-
Upregulation of anti-apoptotic proteins.
-
Increased drug efflux through transporters.
-
Resistance in some cutaneous T-cell lymphoma cell lines (MyLa and SeAx) has been observed, while others (HuT-78 and HH) remain sensitive.[6]
Q3: How can I confirm that the drug is engaging its target in my cells?
A3: Target engagement can be confirmed by observing the activation of downstream signaling molecules. A common method is to perform a Western blot to detect the phosphorylation of ERK (p-ERK) after a short treatment with the compound. An increase in p-ERK levels would indicate PKC activation.[1][2]
Q4: What are the dual mechanisms of action reported for ingenol mebutate?
A4: Ingenol mebutate exerts its anticancer effects through two main mechanisms:
-
Direct Cytotoxicity: It causes mitochondrial dysfunction, leading to cellular necrosis.[4][5][7][8]
-
Immune-Mediated Cytotoxicity: It activates PKC, which stimulates an inflammatory response characterized by the release of cytokines and recruitment of neutrophils, leading to an immune attack on the cancer cells.[4][5][7][8]
Q5: What is the role of cyclin D1 in resistance to this compound?
A5: While cyclin D1 accumulation is often associated with chemoresistance, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol has been shown to effectively induce apoptosis in cancer cells with high levels of cyclin D1, such as Jeko-1 and Panc-1 cell lines.[3] This suggests it may be effective in overcoming this particular form of resistance.
Data Presentation
Table 1: Cell Viability Inhibition by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Decrease in Cell Viability |
| Jeko-1 | 0-10 | 48 | Concentration-dependent |
| Panc-1 | 0-10 | 48 | Concentration-dependent |
Data summarized from a study showing a higher cytotoxicity in Jeko-1 cells compared to Panc-1 cells at any given concentration.[3]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of ingenol mebutate and its derivatives on cancer cell viability.[2][3]
-
Cell Seeding: Seed cancer cells (e.g., Jeko-1 at 2x10⁴ cells/well or Panc-1 at 3x10³ cells/well) in a 96-well plate in 100 µl of appropriate culture medium.[3]
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (e.g., 0-10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[2]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated cells to the vehicle-treated control cells to determine the percentage of cell viability.
2. Western Blotting for Phospho-ERK
This protocol is based on the methods used to detect the activation of the PKC/MEK/ERK pathway.[1]
-
Cell Treatment: Plate cells and treat with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (e.g., 100 nM) for a short duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.
Mandatory Visualizations
References
- 1. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]
- 5. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions. | Read by QxMD [read.qxmd.com]
- 6. researchgate.net [researchgate.net]
- 7. research.uees.edu.ec [research.uees.edu.ec]
- 8. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
Disclaimer: "3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol" is presumed to be a novel or less-studied derivative of ingenol (B1671944). The following guidance is based on established principles for improving the bioavailability of similar poorly soluble, lipophilic compounds, particularly other ingenol esters.
Frequently Asked Questions (FAQs)
Q1: My ingenol compound shows high potency in vitro but poor efficacy in vivo. What is the likely cause?
A1: This is a common issue for poorly water-soluble (hydrophobic) compounds like ingenol esters.[1][2] The discrepancy often arises from low bioavailability, meaning the compound is not efficiently absorbed and distributed to the target site in a living organism. Key contributing factors include:
-
Low Aqueous Solubility: The compound does not dissolve well in physiological fluids, which is a prerequisite for absorption.[3]
-
Poor Permeability: The compound may have difficulty crossing biological membranes, such as the intestinal wall or the stratum corneum of the skin, to enter systemic circulation.[4][5]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after administration, reducing the amount of active substance that reaches the bloodstream.[5]
Q2: What are the first steps to troubleshoot the poor solubility of my ingenol compound?
A2: The initial approach should focus on basic formulation strategies to enhance solubility.[1][6] Consider these options for your experiments:
-
Co-solvents: Employing a system of mixed solvents can significantly increase the solubility of hydrophobic compounds.[6][7] Common biocompatible co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[6]
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.[7]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[7]
Q3: What advanced formulation strategies can I consider for a highly lipophilic compound like this ingenol ester?
A3: For compounds with significant bioavailability challenges, advanced drug delivery systems are often necessary. These include:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic drugs by presenting them in a solubilized state.[3][4][7]
-
Nanoemulsions: These are stable, colloidal dispersions of oil and water with very small droplet sizes (typically under 100 nm), which can enhance drug solubilization and permeation.[8][9][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[11][12]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to a higher dissolution rate.[13][14] This includes techniques like creating nanosuspensions.[14]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer for In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility. | 1. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO).2. Perform serial dilutions in the assay medium, ensuring the final organic solvent concentration is low (typically <0.5%) and does not affect the cells.3. Vortex vigorously during dilution. | The compound remains in solution at the required assay concentration. |
| Buffer incompatibility. | 1. Test the compound's solubility in different buffers (e.g., PBS, Tris, HEPES).2. Adjust the pH of the buffer if the compound has ionizable functional groups. | Identification of a compatible buffer system that prevents precipitation. |
| Concentration exceeds solubility limit. | 1. Determine the maximum aqueous solubility of the compound in the assay medium.2. If higher concentrations are needed, consider using a solubilizing excipient like cyclodextrin.[15] | The compound is fully dissolved, leading to more reliable and reproducible assay results. |
Issue 2: Low Permeability in a Caco-2 Transwell Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High lipophilicity causing entrapment in the cell membrane. | 1. Incorporate the compound into a nanoemulsion or a liposomal formulation before adding it to the assay.[16][17][18] | Improved transport across the Caco-2 cell monolayer. |
| Efflux by P-glycoprotein (P-gp) transporters. | 1. Co-administer the compound with a known P-gp inhibitor (e.g., verapamil). | An increase in the apparent permeability coefficient (Papp) suggests the compound is a P-gp substrate. |
| Poor apical solubility. | 1. Use a formulation with solubilizing agents like surfactants or cyclodextrins in the donor compartment.[7][15] | Increased concentration of dissolved compound available for permeation. |
Experimental Protocols
Protocol 1: Formulation of a Nanoemulsion by High-Pressure Homogenization
This protocol describes a high-energy method to produce a stable oil-in-water (O/W) nanoemulsion.[8][9][10]
Materials:
-
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
-
Oil Phase: Medium-chain triglyceride (MCT) oil or other suitable oil with high drug solubility.[9]
-
Aqueous Phase: Deionized water
-
Surfactant: Polysorbate 80 (Tween 80) or another non-ionic surfactant.
-
Co-surfactant (optional): Propylene glycol or Transcutol.
Procedure:
-
Drug Solubilization: Dissolve the ingenol compound in the oil phase to create the final desired concentration. Gentle heating and vortexing may be required.
-
Phase Preparation: In a separate vessel, prepare the aqueous phase by dispersing the surfactant (and co-surfactant, if used) in deionized water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes. This will form a coarse, milky-white emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.[10] Operate the homogenizer at a pressure between 15,000 and 20,000 psi for 5-10 cycles. The exact parameters may need optimization.[10]
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A translucent appearance often indicates successful nanoemulsion formation.
-
Sterilization: For cell-based assays or in vivo use, filter-sterilize the final nanoemulsion through a 0.22 µm syringe filter.
Protocol 2: In Vitro Permeability Assessment Using the PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transcellular permeability.[19][20]
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor plate separated by a filter membrane).
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution in DMSO.
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS buffer.
-
Donor Plate Preparation: Dilute the test compound stock solution in PBS to the final desired concentration (ensure final DMSO concentration is <1%). Add this solution to the wells of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Concentration Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations, volumes, incubation time, and membrane surface area.
Visualizations
Signaling Pathway
Ingenol esters are known activators of Protein Kinase C (PKC).[21][22][23] Activation of specific PKC isoforms, such as PKCδ, can trigger downstream signaling cascades, including the MAPK/ERK pathway, which is involved in processes like cell death and inflammation.[21][24][25]
Caption: Simplified PKC/MAPK signaling cascade activated by ingenol esters.
Experimental Workflow
This workflow outlines a logical progression for selecting a suitable bioavailability enhancement strategy.
Caption: Decision workflow for formulation development.
Logical Relationship
This diagram illustrates the relationship between key factors that influence the overall bioavailability of a drug.
Caption: Interplay of factors affecting drug bioavailability.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. [PDF] Solubility enhancement – A challenge for hydrophobic drugs | Semantic Scholar [semanticscholar.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. ijpbr.in [ijpbr.in]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. scialert.net [scialert.net]
- 12. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 13. japer.in [japer.in]
- 14. researchgate.net [researchgate.net]
- 15. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 16. mdpi.com [mdpi.com]
- 17. Liposomal Formulations Loaded with a Eugenol Derivative for Application as Insecticides: Encapsulation Studies and In Silico Identification of Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Permeation Testing | Teledyne LABS [teledynelabs.com]
- 20. permeability in vivo in vitro in situ.pptx [slideshare.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription | PLOS Pathogens [journals.plos.org]
- 23. journals.asm.org [journals.asm.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol" experimental artifacts and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Frequently Asked Questions (FAQs)
Q1: What is 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and what is its primary mechanism of action?
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a diterpenoid compound isolated from the plant Euphorbia kansui.[1] It is known to exhibit cytotoxic effects and has been studied for its potential in cancer therapy.[2][3][4] Like other ingenol (B1671944) esters and phorbol (B1677699) esters, its primary mechanism of action is believed to involve the activation of Protein Kinase C (PKC) isozymes.[5][6][7] Activation of PKC can trigger a cascade of downstream signaling events involved in cell proliferation, differentiation, and apoptosis.
Q2: My cells are not responding to the compound. What are the possible reasons?
Several factors could contribute to a lack of cellular response:
-
Compound Integrity: Ensure the compound has been stored correctly, protected from light and moisture, to prevent degradation.
-
Solubility: The compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] Inadequate solubilization can lead to a lower effective concentration in your culture medium. Ensure the final DMSO concentration is consistent across experiments and is at a level non-toxic to your cells (typically <0.1%).
-
Cell Line Specificity: The expression levels of different PKC isozymes can vary significantly between cell lines. Cells with low or absent expression of the specific PKC isozymes targeted by the compound may show a diminished response.
-
Concentration and Incubation Time: The effective concentration and treatment duration can be highly cell-type dependent. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: I am observing high levels of cell death that seem non-specific. How can I troubleshoot this?
High levels of non-specific cell death could be due to several factors:
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. It is crucial to include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experimental setup.[8]
-
Compound Concentration: At high concentrations, the compound itself can induce widespread cytotoxicity.[1] It is advisable to perform a dose-response curve to identify a concentration that induces the desired biological effect without causing excessive, non-specific cell death.
-
Off-Target Effects: While PKC is a primary target, at higher concentrations, off-target effects cannot be ruled out.
Q4: What are the essential controls to include in my experiments?
To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: This is a critical control to account for any effects of the solvent (e.g., DMSO) used to dissolve the compound.[8]
-
Negative Control Compound: Ideally, an inactive analog of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol that does not activate PKC should be used. While a specific inactive analog for this compound is not commercially available, using an inactive phorbol ester, such as 4α-phorbol 12,13-dibutyrate (4α-PDB), can serve as a useful negative control to demonstrate that the observed effects are not due to non-specific membrane interactions.[5]
-
Positive Control: A well-characterized PKC activator, such as phorbol 12-myristate 13-acetate (PMA) or phorbol 12,13-dibutyrate (PDBu), can be used as a positive control to confirm that the downstream signaling pathways are responsive in your experimental system.[9]
-
PKC Inhibitor: To confirm that the observed effects are mediated by PKC, you can pre-treat the cells with a broad-spectrum PKC inhibitor, such as Gö6983, before adding 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.[9] A reduction or abrogation of the compound's effect in the presence of the inhibitor would support a PKC-dependent mechanism.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
Inconsistent results can be frustrating. Here’s a checklist to help you identify the potential source of variability:
-
Compound Aliquoting and Storage: Have you aliquoted the compound upon receipt to avoid multiple freeze-thaw cycles? Is it stored at the recommended temperature (typically -20°C or -80°C)?
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift and altered signaling responses.
-
Cell Confluency: Was the cell confluency consistent at the time of treatment? Cell density can significantly impact cellular signaling and response to stimuli.
-
Media and Serum: Are you using the same batch of media and serum for all experiments? Batch-to-batch variability in serum can influence experimental outcomes.
Issue 2: Potential for PKC-Independent Effects
While PKC activation is a primary mechanism for ingenol esters, the possibility of PKC-independent effects should be considered, especially at higher concentrations.[5]
-
Use of PKC Inhibitors: As mentioned in the controls section, the use of specific PKC inhibitors is a key experiment to dissect PKC-dependent from PKC-independent effects.
-
Investigate Other Targets: Phorbol esters have been shown to have other targets besides PKC, such as Munc13, a protein involved in neurotransmitter release.[10] If your experimental system involves processes that could be influenced by such alternative targets, further investigation may be warranted.
Quantitative Data Summary
The following table summarizes concentrations and treatment times reported in the literature for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and related compounds. This can serve as a starting point for designing your experiments.
| Compound | Cell Line(s) | Concentration Range | Treatment Duration | Observed Effect(s) | Reference |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Jeko-1 | 0.5 µM | Up to 48 hours | 50% inhibition of cell proliferation, decreased p-GSK-3β, increased p53 | [2] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Panc-1 | 3 µM | Up to 48 hours | Decreased p-GSK-3β, increased p53 and ATR protein levels | [2] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | IEC-6 | IC50 = 5.74 µg/mL | Not specified | Reduced cell viability, induction of apoptosis via the mitochondrial pathway | [1] |
| Phorbol 12-myristate 13-acetate (PMA) | HEK-293 | 10 nM | Overnight | Increased RGS2 protein levels | [9] |
| Phorbol 12,13-dibutyrate (PDBu) | Cortical Slices | 1 µM | 20 hours | Down-regulation of PKC | [11] |
Experimental Protocols
Protocol 1: General Cell Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in sterile DMSO. Further dilute the stock solution in pre-warmed culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the compound or controls.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as western blotting, viability assays (e.g., MTT), or apoptosis assays (e.g., Annexin V staining).
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, Cyclin D1, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Putative signaling pathway of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Caption: General experimental workflow for cell-based assays.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. scribd.com [scribd.com]
- 4. epdf.pub [epdf.pub]
- 5. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. The structural requirements for phorbol esters to enhance serotonin and acetylcholine release from rat brain cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol Cytotoxicity Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and related ingenol (B1671944) esters in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating in the cell culture medium. How can I improve its solubility?
A1: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, like other ingenol esters, is a hydrophobic compound, and maintaining its solubility in aqueous culture media is a common challenge.[1][2] Precipitation can lead to inaccurate dosing and variable results.[3]
Troubleshooting Steps:
-
High-Concentration Stock in Organic Solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate organic solvent like DMSO or ethanol.[3]
-
Minimize Final Solvent Concentration: When diluting the stock into your final culture medium, ensure the final concentration of the organic solvent is minimal (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3] Always run a vehicle control with the highest concentration of solvent used.[3]
-
Serial Dilution Strategy: Perform serial dilutions of your compound in the culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of medium, as this can cause immediate precipitation.[2]
-
Use of Surfactants or Co-solvents: For particularly difficult compounds, consider using a small amount of a non-ionic surfactant like Pluronic F-127 or a co-solvent such as PEG400.[2][3] However, these must be tested for toxicity to your specific cell line.
-
Pre-warming Medium: Adding the compound to pre-warmed (37°C) media can sometimes improve solubility.
Q2: I am seeing high variability between my replicate wells. What are the common causes?
A2: High variability in cytotoxicity assays can stem from several factors, from cell handling to compound behavior.[4]
Troubleshooting Steps:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling.
-
Compound Precipitation: As mentioned in Q1, precipitation leads to inconsistent compound exposure. Visually inspect your wells for any precipitate under a microscope after adding the compound.[3]
-
Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[5]
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent technique, especially when performing serial dilutions and adding reagents.
Q3: The IC50 value I calculated is very different from what I expected. Why might this be?
A3: Discrepancies in IC50 values can be due to experimental variables or the specific biology of your system.
Troubleshooting Steps:
-
Cell Line Specificity: The cytotoxic potency of ingenol esters can vary significantly between different cell lines.[6] For example, killing of leukemic cells can occur in the nanomolar range, while micromolar concentrations may be required for melanoma cells.[7][8]
-
Assay Type: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity in MTT vs. membrane integrity in LDH release). The compound may interfere with certain assay reagents. For instance, some compounds can reduce MTT reagent directly, leading to a false "viable" signal. Run a cell-free control (compound + assay reagent in media) to check for interference.[3]
-
Incubation Time: The duration of compound exposure will significantly impact the IC50 value. Ensure your time point is appropriate for the expected mechanism (e.g., apoptosis may take 24-72 hours to become fully apparent).
-
Compound Stability: The acetyl group at the 20-position of ingenol esters can improve stability compared to compounds like Ingenol Mebutate, which can undergo acyl migration.[9][10] However, assess whether your specific compound is stable over the course of your experiment in culture conditions.
Q4: How do I know if the cell death I'm observing is apoptosis or necrosis?
A4: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol has been shown to induce apoptosis in rat intestinal epithelial cells (IEC-6) via the mitochondrial pathway.[11][12] However, at higher concentrations or in different cell types, ingenol esters can also cause necrosis.[1][7][8] Distinguishing between these is key to understanding the mechanism of action.
Recommended Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for differentiating apoptosis from necrosis via flow cytometry. Annexin V stains phosphatidylserine (B164497) on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3, which are activated during apoptosis.[13]
-
Morphological Analysis: Observe cells under a microscope. Apoptotic cells typically show shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells tend to swell and lyse.[3]
Quantitative Data
The cytotoxic activity of ingenol derivatives is highly dependent on the cell line and the specific ester modifications.
Table 1: Cytotoxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
| Cell Line | Assay | Incubation Time | IC50 Value | Source |
|---|---|---|---|---|
| IEC-6 (Rat Intestinal Epithelial) | MTT | 24 h | 3.58 µg/mL | [11] |
| IEC-6 (Rat Intestinal Epithelial) | MTT | 48 h | 2.11 µg/mL |[11] |
Table 2: Cytotoxicity of Related Ingenol Esters for Comparison
| Compound | Cell Line | IC50 Value (approx.) | Notes | Source |
|---|---|---|---|---|
| Ingenol Mebutate (PEP005) | HH (CTCL) | ~50 nM (at 48h) | Induces apoptosis | [14] |
| Ingenol Mebutate (PEP005) | HuT-78 (CTCL) | ~50 nM (at 48h) | Induces apoptosis | [14] |
| Ingenol Mebutate (PEP005) | Keratinocytes | 200-300 µM | Induces rapid cell death | [15] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (CML) | More potent than Ingenol Mebutate | More stable derivative | [9][10] |
| Ingenol 3,20-dibenzoate (IDB) | Jurkat | Induces apoptosis | Involves caspase-3 activation |[13][16] |
Experimental Protocols & Workflows
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 18-24 hours.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in culture medium from a DMSO stock. Include vehicle controls (medium with DMSO) and a "no cell" blank control.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: General workflow for an in vitro cytotoxicity assay.
Signaling Pathways
Ingenol esters are well-known activators of Protein Kinase C (PKC) isoforms, but they can also induce cell death through PKC-independent mechanisms.
General Ingenol Ester-Mediated PKC Activation
Many ingenol esters function as diacylglycerol (DAG) mimetics, binding to and activating PKC isoforms.[17] This can lead to downstream signaling events that promote apoptosis, such as the activation of NF-κB and other transcription factors.[17][18] Specifically, activation of the PKCδ isoform is often linked to pro-apoptotic effects in cancer cells.[7][8][9]
Caption: Simplified Protein Kinase C (PKC) activation pathway by ingenol esters.
Mitochondrial Apoptosis Pathway
For 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol specifically, the cytotoxic mechanism in IEC-6 cells involves the mitochondrial (intrinsic) pathway of apoptosis.[11] This pathway is characterized by increased reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and the activation of a caspase cascade.[11]
Caption: Mitochondrial apoptosis pathway induced by the target compound.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [mdpi.com]
- 11. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 16. research.uniupo.it [research.uniupo.it]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Detection of Apoptosis Induced by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
Welcome to the technical support center for researchers working with the diterpenoid compound 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (also referred to as 3EZ,20Ac-ingenol). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the detection of apoptosis induced by this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol?
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a catalytic inhibitor of topoisomerase I that induces apoptosis through the mitochondrial pathway.[1][2][3] Its mechanism involves the activation of the DNA damage response (DDR), leading to the activation of Ataxia Telangiectasia and Rad3-related (ATR) protein.[3] This subsequently upregulates PTEN, which in turn downregulates p-Akt and p-GSK-3β, ultimately triggering apoptosis.[1] The process is also associated with the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and activation of caspases-3, -8, and -9.[4] Additionally, it can cause G2/M phase cell cycle arrest.[4]
Q2: Which cell lines are sensitive to 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol?
This compound has been shown to be effective in inducing apoptosis in various cancer cell lines, particularly those with cyclin D1 accumulation.[1][3] It has demonstrated cytotoxicity in Jeko-1 (mantle cell lymphoma) and Panc-1 (pancreatic cancer) cell lines.[1][2] It is also reported to have strong cytotoxicity against human normal cell lines L-O2 and GES-1.[5] The sensitivity of different cell lines can vary.[6]
Q3: What are the recommended methods for detecting apoptosis induced by this compound?
Several methods are suitable for detecting apoptosis induced by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol. These include:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptosis.
-
DNA Fragmentation Assay: To visualize the characteristic DNA laddering pattern of apoptosis.[1]
-
Western Blotting: To measure the levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.
-
Caspase Activity Assays: To quantify the activity of executioner caspases like caspase-3.
-
Mitochondrial Membrane Potential (MMP) Assays: Using dyes like JC-1 to detect the disruption of MMP.
-
Hoechst Staining: To observe nuclear condensation, a hallmark of apoptosis.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Annexin V/PI Staining
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations of the compound. | The compound may be highly cytotoxic to your specific cell line. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that induces apoptosis without excessive necrosis. |
| Weak Annexin V signal. | Insufficient phosphatidylserine (B164497) (PS) externalization at the measured time point. | Increase the incubation time with the compound. Ensure you are using a cell line known to be sensitive to this compound. |
| High background fluorescence. | Phorbol esters, a class of compounds related to ingenol (B1671944) derivatives, can sometimes interfere with fluorescent dyes. | Include proper controls, such as unstained cells and cells treated with the vehicle (e.g., DMSO). Consider using a different fluorescent dye if interference is suspected. |
Caspase-3 Activity Assay
| Problem | Possible Cause | Suggested Solution |
| No significant increase in caspase-3 activity. | The time point of measurement is too early or too late. | Perform a time-course experiment. Caspase activation is a transient event. In some cell lines, caspase-3 activation by this compound is observed after 24 hours.[7] |
| The concentration of the compound is too low. | Increase the concentration of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol based on IC50 values for your cell line. | |
| High background in control group. | Spontaneous apoptosis in the cell culture. | Ensure cells are healthy and not overgrown before starting the experiment. |
Western Blotting for Apoptosis Markers
| Problem | Possible Cause | Suggested Solution |
| No change in Bax/Bcl-2 ratio. | The chosen time point may not be optimal for detecting changes in these proteins. | Analyze protein expression at multiple time points after treatment. |
| Weak or no signal for cleaved caspases. | The antibody is not specific or the protein has degraded. | Use a validated antibody for cleaved caspases. Ensure proper sample preparation and storage to prevent protein degradation. |
Quantitative Data
The following tables summarize quantitative data reported in the literature for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Table 1: IC50 Values of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
| Cell Line | IC50 Value | Reference |
| IEC-6 (rat intestinal epithelial cells) | 5.74 µg/mL | [4] |
| Jeko-1 (human mantle cell lymphoma) | ~0.5 µM (for 50% inhibition of cell proliferation after 48h) | [1] |
Table 2: Observed Apoptotic Effects
| Cell Line | Assay | Treatment | Observation | Reference |
| Jeko-1 | DNA Fragmentation | 0.5 µM for 48-72h | Increased DNA fragmentation | [1] |
| Panc-1 | DNA Fragmentation | 3 µM for 24-72h | Increased DNA fragmentation | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Hoechst Staining for Nuclear Condensation
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat cells with the desired concentration of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol for the appropriate duration.
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Wash the cells again with PBS.
-
Mount the coverslips with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.
JC-1 Assay for Mitochondrial Membrane Potential (MMP)
-
Seed cells in a multi-well plate.
-
Treat cells with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol. Include a positive control (e.g., CCCP) and a negative control (vehicle-treated).
-
At the end of the treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS or assay buffer.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Healthy cells with high MMP will show red fluorescence (J-aggregates).
-
Apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).
-
-
Calculate the ratio of red to green fluorescence to quantify the change in MMP.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
-
Treat cells with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol to induce apoptosis.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Lyse the cells using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).
-
Incubate the lysate with RNase A to remove RNA.
-
Incubate with Proteinase K to digest proteins.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol (B145695) and resuspend it in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA under UV light. Apoptotic samples will show a characteristic ladder pattern of DNA fragments.
Visualizations
Signaling Pathway of Apoptosis Induction
Caption: Apoptosis signaling cascade initiated by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Experimental Workflow for Apoptosis Detection
Caption: A generalized workflow for assessing apoptosis in response to treatment.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Reduction of HIF-1α/PD-L1 by Catalytic Topoisomerase Inhibitor Induces Cell Death Through Caspase Activation in Cancer Cells Under Hypoxia | Anticancer Research [ar.iiarjournals.org]
- 3. 3EZ, 20Ac-ingenol induces cell-specific apoptosis in cyclin D1 over-expression through the activation of ATR and downregulation of p-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of caspase-3 is an initial step triggering accelerated muscle proteolysis in catabolic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol vs. Ingenol Mebutate
This guide provides a detailed comparison of the preclinical and clinical efficacy of two ingenol (B1671944) derivatives: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol mebutate. While both compounds are diterpenoids derived from the Euphorbia plant genus, their research and development trajectories have diverged, with ingenol mebutate being a clinically approved treatment for actinic keratosis, and 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol remaining in the preclinical stages of investigation for its cytotoxic and pro-apoptotic properties.
Compound Overview
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a diterpenoid isolated from Euphorbia kansui.[1][2] Preclinical research has focused on its potential as a cytotoxic agent, demonstrating its ability to induce apoptosis in various cell lines, including cancer cells.[3][4][5]
Ingenol mebutate , also known as PEP005 or ingenol 3-angelate, is the active ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis.[6][7][8] It is extracted from the sap of Euphorbia peplus.[6][8] Its mechanism of action in actinic keratosis is well-characterized as a dual process involving rapid lesion necrosis followed by a targeted immune response.[9][10]
Quantitative Efficacy Data
Direct comparative efficacy studies between these two molecules are not available in the current body of scientific literature. The following tables summarize the available quantitative data for each compound from independent studies.
Table 1: Preclinical Cytotoxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
| Cell Line | Assay Type | Endpoint | Result | Reference |
| Rat Intestinal Epithelial Cells (IEC-6) | MTT Assay | IC50 | 5.74 µg/mL | [11] |
| Human Mantle Cell Lymphoma (Jeko-1) | MTT Assay | IC50 (48h) | ~0.5 µM | [12] |
| Human Pancreatic Cancer (Panc-1) | MTT Assay | IC50 (48h) | >1 µM | [12] |
Table 2: Clinical Efficacy of Ingenol Mebutate in Actinic Keratosis (Phase III Clinical Trials)
| Treatment Area | Drug Concentration | Dosing Regimen | Complete Clearance Rate | Partial Clearance Rate | Reference |
| Face and Scalp | 0.015% | Once daily for 3 days | 42.2% | 63.9% | [13] |
| Trunk and Extremities | 0.05% | Once daily for 2 days | 34.1% | 49.1% | [3] |
| Face and Scalp (Post-cryosurgery) | 0.015% | Once daily for 3 days (3 weeks post-cryosurgery) | 60.5% (at week 11) | Not Reported | [10] |
| Face and Scalp | 0.015% | Once daily for 3 days | 44.6% (at day 57) | 46.9% (at day 57) | [14] |
Mechanisms of Action and Signaling Pathways
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol: Induction of Apoptosis
The primary mechanism of action for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol appears to be the induction of apoptosis through the mitochondrial pathway.[11] This involves:
-
Increased Reactive Oxygen Species (ROS) Production: The compound triggers cellular oxidative stress.[11]
-
Disruption of Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors from the mitochondria.[11]
-
Caspase Activation: A cascade of caspase enzymes (caspase-3, -8, and -9) is activated, leading to programmed cell death.[11]
-
Cell Cycle Arrest: The compound has also been shown to cause cell cycle arrest at the G2/M phase.[11]
In chemoresistant cancer cell lines, this compound has been shown to activate the DNA Damage Response (DDR) pathway, involving proteins such as ATR and p53, and to modulate the Akt/GSK-3β signaling pathway.[12]
Ingenol Mebutate: A Dual Mechanism of Action
Ingenol mebutate employs a two-pronged attack on actinic keratosis lesions:
-
Rapid Lesion Necrosis: It is a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform.[6][7] This activation leads to a signaling cascade through the MEK/ERK pathway, resulting in rapid, localized cell death (necrosis) of the dysplastic keratinocytes in the lesion.[6][9]
-
Neutrophil-Mediated Immune Response: The initial necrosis releases pro-inflammatory cytokines and chemokines.[7] This, in turn, recruits neutrophils to the treatment site.[1][15] These neutrophils then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), eliminating any remaining atypical cells.[16] The inflammatory response is also mediated by interleukin-1 (IL-1).[4]
Experimental Protocols
Key Experiments for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
-
Cell Viability Assay (MTT Assay):
-
Seed cells (e.g., IEC-6, Jeko-1, Panc-1) in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol for a specified duration (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[11][12]
-
-
Apoptosis Detection (Annexin V-FITC/PI Staining):
-
Treat cells with the compound for the desired time.
-
Harvest and wash the cells with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[11]
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Treat cells with the compound.
-
Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRE).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of MMP.
-
Key Experiments for Ingenol Mebutate
-
PKC Activation Assay (Western Blot for Phosphorylation):
-
Treat keratinocytes or other relevant cell lines with ingenol mebutate for various time points.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of PKC isoforms (e.g., phospho-PKCδ) and downstream targets like phospho-ERK.
-
Use antibodies against the total forms of these proteins as loading controls.
-
Detect the bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.[6]
-
-
Neutrophil Recruitment Assay (In Vivo Model):
-
In a suitable animal model (e.g., mouse), topically apply ingenol mebutate to a specific skin area.
-
At various time points after application, collect skin biopsies from the treated area.
-
Process the biopsies for histology and perform immunohistochemistry using antibodies against neutrophil markers (e.g., Ly-6G).
-
Quantify the number of neutrophils in the tissue sections to assess the extent of recruitment.[1]
-
Conclusion
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol mebutate, while structurally related, are at vastly different stages of drug development and have distinct, though potentially overlapping, mechanisms of action. Ingenol mebutate is a clinically validated and effective treatment for actinic keratosis with a well-defined dual mechanism involving direct cytotoxicity and immune stimulation. In contrast, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a preclinical compound with demonstrated cytotoxic and pro-apoptotic effects in various cell lines, primarily through the mitochondrial pathway. Further research, including head-to-head comparative studies, would be necessary to fully elucidate the relative efficacy and therapeutic potential of these two ingenol derivatives.
References
- 1. Immunothrombotic Mechanisms Induced by Ingenol Mebutate Lead to Rapid Necrosis and Clearance of Anogenital Warts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 8. Efficacy of Ingenol Mebutate in the Treatment of Actinic Keratoses: A Pre- and Posttreatment Dermoscopic Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ingenol mebutate 0.015% gel after cryosurgery of actinic keratosis: 12-month results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. dermnetnz.org [dermnetnz.org]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diterpene compound 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, a catalytic topoisomerase I inhibitor, with other well-established topoisomerase inhibitors such as etoposide, doxorubicin (B1662922), and camptothecin (B557342). The comparison focuses on their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
Mechanism of Action: Catalytic Inhibition vs. Topoisomerase Poisoning
Topoisomerase inhibitors are broadly classified into two categories based on their mechanism of action: catalytic inhibitors and topoisomerase poisons. This distinction is crucial for understanding their cellular effects and potential therapeutic applications.
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a catalytic topoisomerase I inhibitor . It functions by interfering with the enzymatic activity of topoisomerase I, preventing the resealing of the single-strand DNA break. This leads to an accumulation of DNA damage, triggering a DNA damage response (DDR) that ultimately results in apoptosis, particularly in cancer cells with high cyclin D1 accumulation. Its mechanism involves the activation of the ATR-p53 pathway.
In contrast, etoposide , doxorubicin , and camptothecin are classified as topoisomerase poisons . These agents stabilize the transient covalent complex formed between topoisomerase and DNA. This "trapped" complex becomes a cytotoxic lesion that can lead to double-strand DNA breaks during DNA replication, ultimately inducing apoptosis. Etoposide and doxorubicin are topoisomerase II poisons, while camptothecin is a topoisomerase I poison.
Figure 1: Mechanism of Action: Catalytic Inhibitor vs. Poison.
Comparative Cytotoxicity
Direct comparative studies of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol against other topoisomerase inhibitors in the same cancer cell lines are limited in the available scientific literature. However, data on its individual cytotoxic activity provides valuable insights into its potency.
| Compound | Target | Mechanism | Cell Line | IC50 Value | Citation |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Topoisomerase I | Catalytic Inhibitor | Jeko-1 (Mantle cell lymphoma) | ~0.5 µM | [1] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Topoisomerase I | Catalytic Inhibitor | Namalwa (Burkitt's lymphoma) | 5.2 µM | [2] |
| Etoposide | Topoisomerase II | Poison | Various Cancer Cell Lines | Varies (typically low µM range) | N/A |
| Doxorubicin | Topoisomerase II | Poison | Various Cancer Cell Lines | Varies (typically nM to low µM range) | N/A |
| Camptothecin | Topoisomerase I | Poison | Various Cancer Cell Lines | Varies (typically nM to low µM range) | N/A |
Note: The IC50 values for Etoposide, Doxorubicin, and Camptothecin are provided as general ranges from various literature sources and are not from direct head-to-head comparative studies with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Signaling Pathway of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
The cytotoxic effect of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is mediated through a specific signaling cascade that is initiated by the inhibition of topoisomerase I.
Figure 2: Apoptotic signaling pathway induced by the compound.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate and compare topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Figure 3: Workflow for a DNA Topoisomerase I Relaxation Assay.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, purified human topoisomerase I, the test compound at various concentrations, and nuclease-free water to the final reaction volume.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assays
DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
Protocol:
-
Cell Lysis: Harvest treated and control cells and lyse them in a buffer containing a non-ionic detergent.
-
DNA Extraction: Centrifuge the lysate to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet). Extract the DNA from the supernatant using phenol-chloroform or a commercial kit.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye and visualize under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.
Western Blotting for Apoptosis Markers
This technique is used to detect the expression and activation of key proteins involved in apoptosis, such as p53 and caspases.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p53, anti-cleaved caspase-3).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
Comparative study of "3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol" and its stereoisomers
A Comparative Analysis of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its Stereoisomer
This guide provides a comparative overview of the ingenol (B1671944) derivative, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, and its stereoisomer, 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol. These compounds belong to the diterpenoid class of natural products, known for their potent biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of their cytotoxic effects, along with detailed experimental methodologies and relevant biological pathways.
Introduction to Ingenol Esters
Ingenol esters are complex diterpenoids isolated from plants of the Euphorbia genus. They are renowned for their wide range of biological activities, including anti-cancer, anti-HIV, and pro-inflammatory effects. A key mechanism of action for many ingenol derivatives is the activation of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways. The specific biological effects of ingenol esters can be significantly influenced by the nature and stereochemistry of their ester side chains. This guide focuses on the comparative aspects of the (2'E,4'Z) and (2'E,4'E) stereoisomers of 3-O-decadienoyl-20-O-acetylingenol.
Comparative Biological Activity
A direct comparative study on the cytotoxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its (2'E,4'E) stereoisomer has been conducted on human normal cell lines. Both compounds have been shown to exhibit strong cytotoxic effects in a dose-dependent manner[1].
Cytotoxicity Data
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | L-O2, GES-1 | Strong Cytotoxicity | Not Specified | [1] |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | L-O2, GES-1 | Strong Cytotoxicity | Not Specified | [1] |
Note: While the study indicates strong cytotoxicity for both compounds, the specific IC50 values were not provided in the available abstract[1].
Experimental Protocols
Detailed methodologies for key experiments relevant to the biological evaluation of ingenol esters are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its stereoisomer) in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)
This assay is used to determine the ability of a compound to inhibit HIV-1 entry into target cells.
1. Cell Preparation:
-
Seed TZM-bl cells (a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Incubate overnight to allow for cell adherence.
2. Compound and Virus Incubation:
-
On the day of the assay, prepare serial dilutions of the test compounds.
-
Pre-incubate the compounds with a known amount of HIV-1 virus for 1 hour at 37°C.
3. Infection:
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
4. Luciferase Activity Measurement:
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
5. Data Analysis:
-
The percentage of inhibition is calculated by comparing the luciferase activity in the presence of the compound to the activity in the absence of the compound (virus-only control).
-
The EC50 value (the concentration of the compound that inhibits viral entry by 50%) is determined from the dose-response curve.
Protein Kinase C (PKC) Activation Assay (In Vitro Kinase Assay)
This assay measures the ability of a compound to directly activate PKC isoforms.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing ATP, a PKC substrate (e.g., a specific peptide), and the necessary cofactors (e.g., phosphatidylserine, diacylglycerol, and Ca²⁺ for conventional PKC isoforms).
2. Enzyme and Compound Incubation:
-
Add a purified recombinant PKC isoform to the reaction mixture.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding a source of phosphate (B84403) (e.g., [γ-³²P]ATP or using a fluorescence-based method).
3. Reaction Termination and Detection:
-
After a specific incubation time at 30°C, terminate the reaction.
-
For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the change in fluorescence intensity according to the specific assay kit's instructions.
4. Data Analysis:
-
The amount of product formed is proportional to the PKC activity.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal activation) can be determined from the dose-response curve.
Visualizations
Protein Kinase C (PKC) Signaling Pathway
The following diagram illustrates the general activation mechanism of classical and novel PKC isoforms, a key pathway modulated by many ingenol esters.
References
Validating the Anticancer Effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of the diterpenoid 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol , drawing on available preclinical data and comparing its performance with the well-characterized ingenol (B1671944) derivative, ingenol mebutate (ingenol-3-angelate). Due to the limited availability of solid tumor xenograft studies for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, this guide incorporates data from a murine hepatoma ascites model and in vitro studies to evaluate its therapeutic potential.
Executive Summary
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, a derivative of the ingenane (B1209409) class of diterpenoids, has demonstrated notable anticancer properties. While direct comparisons in solid tumor xenograft models are not extensively documented, studies on a murine hepatoma ascites model reveal its efficacy in reducing ascites volume and inducing apoptosis.[1] In vitro studies have further elucidated its mechanism of action, which involves the induction of the DNA damage response (DDR) pathway through Ataxia Telangiectasia and Rad3-related (ATR) kinase activation.[2][3] This mechanism presents a distinct profile compared to the more extensively studied ingenol mebutate, which primarily acts through the activation of Protein Kinase C (PKC) isoforms.[4]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its comparator, ingenol mebutate.
Table 1: In Vivo Efficacy of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in an H22 Mouse Hepatoma Ascites Model [1]
| Treatment Group | Dosage | Outcome | Key Findings |
| Control | Vehicle | - | - |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Not Specified | Reduced ascites volume, Enhanced H22 cell apoptosis | Demonstrated significant therapeutic effect in treating malignant ascites. |
| Ingenol | Not Specified | Reduced ascites volume, Enhanced H22 cell apoptosis | Showed comparable efficacy to 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol with lower toxicity. |
Table 2: In Vitro Cytotoxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol [2]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Jeko-1 | Mantle Cell Lymphoma | < 10 | 48 |
| Panc-1 | Pancreatic Cancer | < 10 | 48 |
Table 3: Preclinical Efficacy of Ingenol Mebutate (Ingenol-3-Angelate) in Xenograft Models
| Xenograft Model | Cancer Type | Administration | Tumor Growth Inhibition | Reference |
| Subcutaneous mouse and human tumors | Squamous Cell Carcinoma, Melanoma | Topical | Significant inhibition of subcutaneous tumor growth | [5] |
Experimental Protocols
H22 Mouse Hepatoma Ascites Model[1]
-
Animal Model: Kunming mice.
-
Cell Line: H22 mouse hepatoma cells.
-
Procedure: Mice were inoculated intraperitoneally with H22 cells to induce ascites formation.
-
Treatment: 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol were administered to the mice.
-
Endpoint Analysis: Ascites volume was measured, and apoptosis of H22 cells was assessed. Levels of pro-inflammatory cytokines and regulators of water channels (aquaporins) were also analyzed.
General Subcutaneous Xenograft Model Protocol[6]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice).
-
Cell Line: Human cancer cell line of interest.
-
Procedure:
-
Cancer cells are cultured and harvested.
-
A specific number of cells (e.g., 1 x 10^6) are resuspended in a suitable medium, often mixed with Matrigel.
-
The cell suspension is injected subcutaneously into the flank of the mice.
-
Tumor growth is monitored regularly using calipers.
-
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The investigational drug is administered according to a predetermined schedule and route.
-
Endpoint Analysis: Tumor volumes are measured throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a primary efficacy endpoint.
Mandatory Visualizations
Signaling Pathways
References
- 1. The water expelling effect evaluation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol on H22 mouse hepatoma ascites model and their content differences analysis in Euphorbia kansui before and after stir-fried with vinegar by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, a diterpenoid compound isolated from Euphorbia kansui. The document summarizes its cytotoxic and antiproliferative effects on various cell lines, elucidates its primary mechanisms of action, and provides detailed experimental protocols for replication and further investigation.
I. Comparative Activity in Vitro
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol has demonstrated potent cytotoxic and antiproliferative activity across a range of cancer and normal cell lines. The compound's efficacy is cell-type dependent, with notable effects observed in chemoresistant cancer cells.
Table 1: Summary of In Vitro Activity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
| Cell Line | Cell Type | Observed Effect(s) | Concentration Range | Key Findings |
| Jeko-1 | Mantle Cell Lymphoma | Inhibition of cell proliferation, Apoptosis induction | 0-10 μM | Demonstrated potent cytotoxicity in a chemoresistant cancer cell line with cyclin D1 accumulation[1]. |
| Panc-1 | Pancreatic Cancer | Inhibition of cell proliferation, Apoptosis induction | 0-10 μM | Effective in another cancer cell line characterized by cyclin D1 accumulation[1]. |
| IEC-6 | Rat Intestinal Epithelial | Cytotoxicity, Apoptosis induction, G2/M cell cycle arrest | IC50: 5.74 μg/mL | Highlights potential gastrointestinal toxicity through mitochondrial-mediated apoptosis[2]. |
| NCM460 | Normal Human Colon Mucosal Epithelial | Toxicity | Not specified | Used to evaluate the intestinal toxicity of the compound[3]. |
| HT-29 | Human Colorectal Adenocarcinoma | Not specified | Not specified | Employed to assess the water-draining activity related to the compound's traditional use[3]. |
| Bel-7402 | Human Hepatocellular Carcinoma | Cytotoxicity | Not specified | Exhibited antiproliferative effects[4]. |
| Bel-7402/5FU | 5-Fluorouracil Resistant Hepatocellular Carcinoma | Cytotoxicity | Not specified | Maintained activity in a drug-resistant cell line[4]. |
| BGC-823 | Human Gastric Carcinoma | Cytotoxicity | Not specified | Showed antiproliferative activity[4]. |
| SGC-7901 | Human Gastric Carcinoma | Cytotoxicity | Not specified | Demonstrated antiproliferative effects[4]. |
| Xenopus blastomeres | Embryonic | Cleavage arrest | 0.5 μg/mL | Resulted in >75% cleavage arrest, indicating potent effects on cell division[5]. |
II. Mechanisms of Action
The biological activity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is multifaceted, primarily involving the induction of apoptosis through intrinsic and extrinsic pathways, as well as the activation of protein kinase C (PKC).
A. Induction of Apoptosis and Cell Cycle Arrest
The compound is a potent inducer of apoptosis in susceptible cell lines. The primary mechanism involves the mitochondrial pathway, characterized by:
-
Increased Reactive Oxygen Species (ROS) Generation: Elevated ROS levels create oxidative stress, a key trigger for apoptosis[2].
-
Disruption of Mitochondrial Membrane Potential (MMP): Loss of MMP leads to the release of pro-apoptotic factors from the mitochondria[2].
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade[2].
-
Modulation of Bcl-2 Family Proteins: The compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2[2].
-
Caspase Activation: Activation of initiator caspases (caspase-9) and executioner caspases (caspase-3) leads to the cleavage of cellular substrates and programmed cell death[2].
Furthermore, the compound can induce cell cycle arrest at the G2/M phase, preventing cell division[2].
B. Activation of Protein Kinase C (PKC) and Downstream Signaling
A crucial mechanism of action for ingenol (B1671944) esters, including 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, is the activation of Protein Kinase C (PKC)[6][7]. This leads to:
-
PKC-Mediated Cell Death: Activation of PKC, particularly the PKCδ isoform, can trigger a signaling cascade leading to cell death[8].
-
Activation of the MEK/ERK Pathway: PKC activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK cascade, which is involved in both cell survival and death depending on the cellular context[8][9].
-
Induction of Necrosis: In some cancer cells, high concentrations of ingenol mebutate, a related compound, lead to rapid cellular necrosis. This process begins with PKC activation, resulting in the breakdown of the cell membrane[6][7].
-
Immunomodulatory Effects: The necrosis of tumor cells releases pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), which can recruit immune cells to the tumor microenvironment, leading to a secondary immune-mediated clearance of remaining cancer cells[6][7].
III. Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90% using Trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well for adherent cells; 0.5-1.0x10⁵ cells/ml for suspension cells) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
For adherent cells, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well. For suspension cells, the solubilizing agent can be added directly.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol for the desired duration.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-negative and PI-negative cells are considered viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
C. Protein Kinase C (PKC) Activity Assay
This assay measures the phosphotransferase activity of PKC.
-
Sample Preparation:
-
Prepare cell lysates from cells treated with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
-
Alternatively, use purified PKC enzyme as a positive control.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
PKC substrate peptide.
-
Lipid activator (phosphatidylserine and diacylglycerol).
-
Cell lysate or purified PKC enzyme.
-
-
Initiate the reaction by adding a Mg²⁺/ATP mixture containing [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
-
Separation and Quantification:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the PKC activity in treated samples to that of untreated controls to determine the effect of the compound.
-
IV. Visualized Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: The PKC/MEK/ERK signaling pathway activated by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Figure 2: The mitochondrial pathway of apoptosis induced by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Figure 3: Experimental workflow for the MTT cell viability assay.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Optimization of parameters for stir-frying of Kansui Radix with vinegar based on conversion of toxic components] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 7. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
"3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol" vs. ingenol toxicity and efficacy comparison
A Comparative Analysis of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and Ingenol (B1671944): Efficacy and Toxicity Profiles
This guide provides a detailed comparison of the efficacy and toxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol derivatives, with a focus on experimental data for researchers, scientists, and drug development professionals.
Introduction
Ingenol mebutate, a derivative of ingenol, is a well-characterized compound formerly used for the topical treatment of actinic keratosis.[1][2][3] It is known for its dual mechanism of action that involves rapid lesion necrosis followed by an immune response.[2][4][5] 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (also referred to as 3-O-EZ) is a diterpenoid extracted from the plant Euphorbia kansui.[6][7] While both compounds are structurally related and exhibit biological activity, they differ significantly in their efficacy and toxicity profiles.
Efficacy Comparison
Both ingenol mebutate and 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol have demonstrated therapeutic effects in different experimental models.
| Feature | 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Ingenol Mebutate |
| Primary Indication | Investigational, with demonstrated efficacy in a mouse hepatoma ascites model.[6] | Topical treatment of actinic keratosis.[1][2][3] |
| Mechanism of Action | Induces apoptosis and acts as a topoisomerase I catalytic inhibitor.[8] | Induces rapid necrosis and a subsequent neutrophil-mediated immune response through the activation of Protein Kinase C (PKC).[1][2][4][5] |
| Additional Effects | Exhibits cytotoxic effects on Namalwa cells (IC50 of 5.2 µmol·L-1) and arrests cell cleavage in Xenopus cells.[9][10] | Has potent anti-leukemic effects, inducing apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations.[1] |
| Treatment Duration | Studied over a seven-day period in a mouse model.[11] | Short treatment duration of 2-3 days for actinic keratosis.[2][4] |
Toxicity Comparison
A significant differentiator between the two compounds is their toxicity profile, with studies indicating that ingenol is less toxic than 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.[6][7]
| Feature | 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Ingenol Mebutate |
| General Toxicity | Considered a toxic diterpenoid and a skin-irritating component.[7][12] | Generally well-tolerated for topical use, but with notable local skin reactions.[2] |
| Specific Toxicities | In zebrafish embryos, it has shown cardiotoxicity, intestinal irritation, and nutrient absorption disorders.[11] | Most common adverse reactions are local skin reactions at the application site, headache, periorbital edema, and nasopharyngitis.[1] |
| Severe Adverse Events | Data on severe adverse events in humans is limited. | Associated with an increased risk of skin cancer (squamous cell carcinoma), which led to its withdrawal from the European market.[13][14] Other severe reactions include hypersensitivity, allergic contact dermatitis, herpes zoster, and chemical conjunctivitis.[15] |
| Toxicity Reduction | Processing with vinegar can convert it into the less toxic ingenol.[7] | Not applicable. |
Signaling Pathways and Experimental Workflows
Ingenol Mebutate Signaling Pathway
The mechanism of action for ingenol mebutate involves the activation of Protein Kinase C (PKC), which triggers a cascade of events leading to cell death and an inflammatory response.
Caption: Signaling pathway of Ingenol Mebutate.
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol Mechanism of Action
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol primarily functions by inhibiting topoisomerase I, which leads to DNA damage and subsequent apoptosis.
Caption: Mechanism of action for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Experimental Protocols
Comparative Toxicity and Efficacy in a Mouse Hepatoma Ascites Model
A key study directly compared the efficacy and toxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol in a mouse model of hepatoma ascites.[6]
Objective: To evaluate the water-expelling effect and toxicity of 3-O-EZ and ingenol.
Methodology:
-
Animal Model: H22 mouse hepatoma ascites model was established.
-
Treatment Groups: Mice were administered with 3-O-EZ and ingenol for seven days at doses of 110.14, 50.07, and 27.54 mg/kg.[11]
-
Efficacy Assessment:
-
Reduction in ascites volume.
-
Apoptosis of H22 cells.
-
Levels of pro-inflammatory cytokines and the renin-angiotensin system (RAAS).
-
Expression of aquaporin 8 (AQP8) in the intestine and aquaporin 2 (AQP2) and vasopressin type 2 receptor (V2R) in the kidney.
-
-
Toxicity Assessment:
-
Evaluation of hepatic and gastrointestinal injuries.
-
-
Metabolomics: Serum metabolomics analysis was performed to identify involved metabolic pathways.
Results: Both compounds showed a significant effect in treating malignant ascites effusion. However, ingenol exhibited lower toxicity compared to 3-O-EZ.[6] The study identified glycerophospholipid metabolism and arachidonic acid metabolism as key involved pathways.[6]
Zebrafish Embryo Toxicity Assay
The toxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its hydrolysate (ingenol) was investigated using a zebrafish embryo model.[7]
Objective: To compare the toxicity of 3-O-EZ and ingenol.
Methodology:
-
Model Organism: Zebrafish embryos were used to assess toxicity.
-
Compound Preparation: 3-O-EZ was hydrolyzed to ingenol, mimicking the conversion that occurs when Euphorbia kansui is processed with vinegar.
-
Toxicity Evaluation: The effects of 3-O-EZ and ingenol on zebrafish embryos were observed and compared. Another study specified evaluation for cardiotoxicity, intestinal irritation, and nutrient absorption disorders with an LC50 determination.[11]
Results: The study confirmed that 3-O-EZ is more toxic than ingenol, and the conversion of 3-O-EZ to ingenol through vinegar processing is a method of toxicity reduction.[7]
Caption: Comparative experimental workflows.
Conclusion
The available evidence suggests that while both 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol derivatives possess therapeutic potential, they have distinct efficacy and toxicity profiles. Ingenol mebutate, though effective for actinic keratosis, carries a significant risk of promoting skin cancer. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol has shown efficacy in preclinical models for conditions like malignant ascites but is associated with higher toxicity compared to ingenol. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, with a strong emphasis on strategies to mitigate its toxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 6. The water expelling effect evaluation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol on H22 mouse hepatoma ascites model and their content differences analysis in Euphorbia kansui before and after stir-fried with vinegar by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity Reduction of Euphorbia kansui Stir-Fried with Vinegar Based on Conversion of 3- O-(2' E,4' Z-Decadi-enoyl)-20- O-acetylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-O-(2'E,4'E-Decadienoyl)ingenol | CAS:466663-11-6 | Manufacturer ChemFaces [chemfaces.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ingenol mebutate - Wikipedia [en.wikipedia.org]
- 14. ejhp.bmj.com [ejhp.bmj.com]
- 15. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Fine Line of Activation: A Comparative Guide to the Structure-Activity Relationship of Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
Ingenol (B1671944) esters, a class of diterpenoids derived from the sap of Euphorbia species, have garnered significant attention in drug discovery due to their potent biological activities, most notably as activators of Protein Kinase C (PKC). This family of enzymes plays a crucial role in cellular signaling, and its modulation is a key therapeutic strategy in various diseases, including cancer and skin disorders. The therapeutic potential of ingenol esters is exquisitely sensitive to their chemical structure, with subtle modifications leading to profound differences in activity and isoform selectivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of key ingenol esters, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Core Structure and Key Modifications
The ingenol scaffold is a complex tetracyclic diterpene. The biological activity of its esters is primarily dictated by the nature and position of the ester functionalities. The ester group at the C3 position is a critical determinant of potency. Variations in the acyl chain at this position significantly impact the compound's interaction with the C1 domain of PKC, the binding site for the endogenous activator diacylglycerol (DAG) and phorbol (B1677699) esters.
Comparative Biological Activity of Ingenol Esters
The following tables summarize the in vitro biological activities of a selection of ingenol esters, highlighting their differential effects on PKC activation and cytotoxicity against various cancer cell lines.
Table 1: Comparative Protein Kinase C (PKC) Activation by Ingenol Esters
| Compound | PKC Isoform | EC50 (nM) | Reference |
| Ingenol-3-angelate (I3A, Ingenol Mebutate) | PKCα | - | [1] |
| PKCδ | ~10 | [2] | |
| PKCβII | - | [2] | |
| Ingenol-3-hexanoate (IngB) | PKCδ | >1000 | [2] |
| Ingenol-3-dodecanoate (IngC) | PKCδ | Potent activator | [3] |
| C4,C5-des-hydroxyl-ingenol-3-angelate | PKCδ | ~1000 | [2] |
| PKCβII | 6 | [2] | |
| C19-ester-ingenol analog | PKCδ | Inactive | [2] |
| PKCβII | 828 | [2] |
EC50 values represent the concentration required to elicit 50% of the maximal enzyme activation. Lower values indicate higher potency.
Table 2: Comparative Cytotoxicity of Ingenol Esters in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ingenol-3-angelate (I3A, Ingenol Mebutate) | Colo205 | Colon Carcinoma | Potent | [4] |
| K562 | Chronic Myeloid Leukemia | More potent than AAI | [5] | |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | Less potent than I3A | [5] |
| Ingenol-3-dodecanoate (IngC) | Various | Esophageal, Glioma | Highly potent | [3] |
IC50 values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher cytotoxicity.
Signaling Pathways Modulated by Ingenol Esters
Ingenol esters exert their biological effects primarily through the activation of PKC isoforms. This activation triggers a cascade of downstream signaling events, most notably the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. The specific cellular outcome is dependent on the PKC isoform activated and the cellular context.
Caption: Simplified signaling cascade initiated by ingenol ester-mediated PKC activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ingenol ester activity. Below are outlines for key experimental procedures.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the ability of ingenol esters to directly activate purified PKC isoforms.
Principle: The assay quantifies the transfer of a radioactive phosphate (B84403) group from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the enzyme activity.
Protocol Outline:
-
Reagent Preparation: Prepare a reaction buffer containing ATP, MgCl₂, CaCl₂, phosphatidylserine (B164497) (PS), and the specific PKC substrate peptide.
-
Enzyme and Compound Incubation: In a microcentrifuge tube, combine the purified PKC isoform, the reaction buffer, and varying concentrations of the ingenol ester or control compound (e.g., phorbol 12-myristate 13-acetate, PMA).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a quench buffer (e.g., phosphoric acid).
-
Separation and Quantification: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: Determine the EC50 value by plotting the enzyme activity against the logarithm of the ingenol ester concentration.
Cellular Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of ingenol esters to inhibit the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the ingenol ester for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cytokine Release Assay (ELISA)
This assay quantifies the release of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), from cells treated with ingenol esters.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., IL-8) is captured between two layers of antibodies (a capture antibody and a detection antibody). The detection antibody is linked to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.
Protocol Outline:
-
Cell Culture and Treatment: Culture human keratinocytes (e.g., HaCaT cells) and treat them with various concentrations of ingenol esters for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-8).
-
Block non-specific binding sites.
-
Add the collected cell supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with an acid solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the cell supernatants.
Caption: A logical workflow for the evaluation of novel ingenol esters.
Conclusion
The structure-activity relationship of ingenol esters is a complex yet critical area of study for the development of novel therapeutics. The potency and selectivity of these compounds are highly dependent on the nature of the ester group at the C3 position and other modifications to the ingenol core. This guide provides a comparative overview of the biological activities of key ingenol esters and the experimental protocols required for their evaluation. By understanding these relationships, researchers can more effectively design and synthesize new ingenol analogs with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and Other PKC Modulators for Researchers
For researchers and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of the molecular targets of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, commonly known as ingenol (B1671944) mebutate (PEP005), with other well-characterized Protein Kinase C (PKC) activators. The following data and protocols are intended to serve as a valuable resource for those investigating PKC signaling and developing novel therapeutics.
Executive Summary
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (ingenol mebutate) is a potent activator of multiple Protein Kinase C (PKC) isoforms, with a notable efficacy in inducing apoptosis in various cancer cell lines. Its primary mechanism of action involves the activation of both classical and novel PKC isoforms, leading to a cascade of downstream signaling events, including the activation of the MAPK/ERK pathway. This guide presents a comparative analysis of ingenol mebutate's binding affinities for different PKC isoforms against those of the widely used phorbol (B1677699) ester, Phorbol 12-myristate 13-acetate (PMA), and the marine-derived macrolide, Bryostatin-1. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.
Comparative Analysis of PKC Activator Binding Affinities
The following table summarizes the binding affinities (Ki values) of ingenol mebutate, PMA, and Bryostatin-1 for various PKC isoforms. The data highlights the distinct selectivity profiles of these compounds, which can account for their differential biological activities.
| PKC Isoform | 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (Ingenol Mebutate/PEP005) Ki (nM) | Phorbol 12-myristate 13-acetate (PMA) Ki (nM) | Bryostatin-1 Ki (nM) |
| PKCα | 0.3[1] | 2.6[2] | 1.35[3] |
| PKCβI | 0.105[1] | Not specified | Not specified |
| PKCβII | Not specified | Not specified | 0.42[3] |
| PKCγ | 0.162[1] | Not specified | Not specified |
| PKCδ | 0.376[1] | Not specified | 0.26[3] |
| PKCε | 0.171[1] | Not specified | 0.24[3] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Caption: Workflow for assessing apoptosis induction by PKC modulators.
Detailed Experimental Protocols
For the accurate assessment and comparison of PKC modulators, the following experimental protocols are provided.
PKC Binding Assay ([3H]Phorbol-12,13-dibutyrate Displacement)
This assay determines the binding affinity of a compound to PKC isoforms by measuring the displacement of a radiolabeled phorbol ester, [3H]PDBu.
Materials:
-
Purified recombinant PKC isoforms
-
[3H]PDBu (radioligand)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 2 mM CaCl2, 1 mM DTT, and 0.1 mg/mL BSA
-
Test compounds (Ingenol Mebutate, PMA, Bryostatin-1) at various concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, phosphatidylserine (e.g., 100 µg/mL), and the purified PKC isoform (e.g., 5-10 ng).
-
Add a fixed concentration of [3H]PDBu (typically at its Kd value).
-
Add varying concentrations of the test compound or vehicle control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.
In Vitro PKC Kinase Activity Assay
This assay measures the ability of a compound to activate PKC, which then phosphorylates a specific substrate.
Materials:
-
Purified recombinant PKC isoforms
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-32P]ATP
-
Lipid activator (e.g., a mixture of phosphatidylserine and diacylglycerol)
-
Kinase reaction buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT
-
Test compounds at various concentrations
-
Phosphocellulose paper (P81)
-
Wash buffer: 0.75% phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare the lipid activator by sonication on ice.
-
In a microcentrifuge tube, combine the kinase reaction buffer, lipid activator, PKC substrate, and the purified PKC isoform.
-
Add the test compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Determine the EC50 values for activation from dose-response curves.
Western Blot Analysis for Apoptosis and ERK Phosphorylation
This method is used to detect changes in the expression and phosphorylation status of key proteins in the apoptosis and MAPK/ERK signaling pathways in cells treated with PKC modulators.
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-phospho-ERK1/2, anti-total ERK1/2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds or vehicle for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or total ERK).
By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively investigate the molecular mechanisms of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and other PKC modulators, paving the way for the development of more targeted and effective therapies.
References
Replicating "3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol" findings from published studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol , a diterpenoid isolated from Euphorbia kansui. This document summarizes key experimental findings, presents detailed protocols for replication, and visually represents the underlying biological pathways. The primary comparator is ingenol (B1671944), a less toxic metabolite, offering insights into structure-activity relationships and potential for therapeutic development.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and anti-inflammatory activities of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its related compounds.
Table 1: Cytotoxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
| IEC-6 | Rat Intestinal Epithelial Cells | 5.74 µg/mL | [1][2] |
| Jeko-1 | Mantle Cell Lymphoma | ~0.5 µM (for 50% inhibition at 48h) | [3] |
| Panc-1 | Pancreatic Cancer | ~3.0 µM (for 50% inhibition at 48h) | [3] |
| Namalwa | Burkitt's Lymphoma | 5.2 µmol/L | [4] |
| L-O2 | Human Normal Liver Cells | Lower IC50 among tested terpenoids | [5] |
| GES-1 | Human Normal Gastric Epithelial Cells | Lower IC50 among tested terpenoids | [5] |
Table 2: Anti-Inflammatory Activity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
| Assay | Cell Line | IC50 Value | Reference |
| Nitric Oxide (NO) Production Inhibition | Not Specified | 0.30 µM | [6] |
Table 3: In Vivo Effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol vs. Ingenol in H22 Mouse Hepatoma Ascites Model
| Compound | Effect on Malignant Ascites | Toxicity | Reference |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Significant therapeutic effect | Higher toxicity | [7][8] |
| Ingenol | Significant therapeutic effect | Lower toxicity | [7][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the published literature, enabling replication of the findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on different cell lines.
-
Cell Seeding: Plate cells (e.g., IEC-6, Jeko-1, Panc-1) in 96-well plates at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (typically ranging from 0 to 10 µM) dissolved in a suitable solvent like DMSO.[3] Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Treat cells with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol at a concentration around its IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (typically 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key biological processes affected by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
References
- 1. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. 3-O-(2'E,4'E-Decadienoyl)ingenol | CAS:466663-11-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triterpenoids, steroids and other constituents from Euphorbia kansui and their anti-inflammatory and anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The water expelling effect evaluation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol on H22 mouse hepatoma ascites model and their content differences analysis in Euphorbia kansui before and after stir-fried with vinegar by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
Meta-analysis of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of the available research on 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (also referred to as 3EZ,20Ac-ingenol), a diterpenoid compound isolated from Euphorbia kansui. The document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the compound's biological activities, mechanism of action, and experimental data.
Comparative Analysis of Cytotoxic Activity
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol has demonstrated significant cytotoxic effects across various cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cell Type | IC50 Value | Reference |
| IEC-6 | Rat Intestinal Epithelial Cells | 5.74 µg/mL | [1] |
| Jeko-1 | Mantle Cell Lymphoma | ~0.5 µM (for 50% inhibition of cell proliferation after 48h) | [2] |
| Panc-1 | Pancreatic Cancer | Not explicitly stated, but 3 µM was used for apoptosis assays | [2] |
Comparison with Related Compounds:
While direct, side-by-side comparative studies with a broad range of alternatives are limited in the reviewed literature, research on Euphorbia kansui has identified other ingenol (B1671944) derivatives. Processing of Euphorbia kansui with vinegar has been shown to convert 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol into ingenol, which exhibits reduced toxicity.[3] This suggests that the decadienoyl and acetyl moieties are crucial for the compound's potent cytotoxicity. Further research is needed to provide a quantitative comparison with other topoisomerase inhibitors or novel anti-cancer compounds.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Research indicates that 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol exerts its cytotoxic effects primarily through the induction of apoptosis via the mitochondrial pathway and by causing cell cycle arrest.
Key Molecular Events:
-
Increased Reactive Oxygen Species (ROS): The compound elevates intracellular ROS levels, contributing to cellular stress and triggering apoptotic pathways.[1]
-
Mitochondrial Disruption: It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[1]
-
Modulation of Bcl-2 Family Proteins: The compound enhances the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2, thus shifting the cellular balance towards apoptosis.[1]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[1][2]
-
Cell Cycle Arrest: Studies have shown that the compound can cause G2/M phase arrest in the cell cycle of treated cells.[1]
-
DNA Damage Response: In some cancer cells, it induces a DNA damage response, evidenced by the phosphorylation of H2AX.[2]
Signaling Pathway Diagrams
Caption: Mitochondrial apoptosis pathway induced by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Caption: Induction of G2/M cell cycle arrest.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., Jeko-1 or Panc-1) are seeded in 96-well plates at a specific density (e.g., 2×10^4 Jeko-1 cells or 3×10^3 Panc-1 cells per well) in 100 µL of medium.[2]
-
Treatment: Cells are treated with various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (e.g., ranging from 0-10 µM) and incubated for a specified period (e.g., 48 hours).[2]
-
MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability relative to untreated controls.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the compound for a designated time.
-
Harvesting and Washing: Cells are harvested and washed with PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[1]
DNA Fragmentation Assay (Cell Death Detection ELISA)
-
Cell Plating and Treatment: Cells are plated and treated with the compound for various time points (e.g., 12, 24, 48, 72 hours).[2]
-
Cell Lysis: After treatment, cells are lysed.[2]
-
ELISA: The cell lysates are added to an ELISA plate to detect cytoplasmic histone-associated DNA fragments.[2]
-
Absorbance Reading: The optical density is measured at 405 nm using a plate reader to quantify DNA fragmentation.[2]
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, etc.).[1]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro evaluation of the compound.
Conclusion
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a potent cytotoxic agent that induces apoptosis and cell cycle arrest in various cell types, including cancer cell lines. Its mechanism of action is primarily mediated through the mitochondrial apoptotic pathway, involving ROS production, disruption of mitochondrial membrane potential, modulation of Bcl-2 family proteins, and activation of caspases. The detailed experimental protocols and pathways outlined in this guide provide a valuable resource for researchers investigating the therapeutic potential of this and related compounds. Future studies should focus on direct comparative analyses with other cytotoxic agents and in vivo efficacy and toxicity assessments to further elucidate its potential as a therapeutic agent.
References
Safety Operating Guide
Proper Disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a diterpenoid compound often used in research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its chemical class and general laboratory safety principles is mandated.
Compounds of this nature, particularly diterpenoids isolated from Euphorbia species, may exhibit cytotoxic and irritant properties. Therefore, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol should be handled as a hazardous chemical. Adherence to institutional and regulatory guidelines is paramount.
Quantitative Data and Key Disposal Considerations
The following table summarizes the critical aspects of disposing of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, in line with general hazardous waste management protocols.
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as Hazardous Chemical Waste. If used in cancer research or exhibits cell-killing properties, manage as Cytotoxic Waste. | Prudent approach due to the potential for biological activity and toxicity. |
| Container Type | Chemically compatible, leak-proof, and sealable container. For sharps, use a designated sharps container. | Prevents spills, leaks, and exposure to personnel. |
| Labeling | Affix a "Hazardous Waste" label immediately. Include the full chemical name, concentration, and date of accumulation. | Ensures proper identification and handling by waste management personnel. |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the laboratory, away from drains and incompatible chemicals. | Confines hazardous materials to a controlled and monitored area. |
| Storage Time Limit | Do not exceed institutional or regulatory time limits for hazardous waste accumulation (often 6-12 months). | Minimizes the risk of accidents and ensures timely disposal. |
| Disposal Method | Do not dispose of down the drain or in regular trash. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. | Prevents environmental contamination and ensures compliance with regulations. |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. | Protects personnel from potential exposure during handling and disposal. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the procedural steps for the safe disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol waste.
1. Waste Segregation and Collection:
- Designate a specific, labeled waste container for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and any materials contaminated with it (e.g., pipette tips, gloves, and empty vials).
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
2. Containerization:
- Use a container that is compatible with the chemical. For liquid waste, ensure the container has a secure, screw-top lid.
- For solid waste, a sealable bag or a wide-mouth container may be appropriate.
- Do not overfill the container; a general rule is to fill to no more than 80% capacity.
3. Labeling:
- As soon as the first drop of waste is added, affix a hazardous waste label.
- Clearly write the full chemical name: "3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol".
- Indicate the concentration and the date the waste accumulation began.
- Include the name of the principal investigator and the laboratory location.
4. Storage:
- Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.
- Ensure the storage area is secure and away from general laboratory traffic.
5. Disposal Request:
- Once the container is full or the storage time limit is approaching, submit a hazardous waste pickup request to your institution's EHS office.
- Follow your institution's specific procedures for requesting a waste pickup.
6. Decontamination:
- Any surfaces or equipment that come into contact with the compound should be decontaminated using an appropriate solvent or cleaning agent, and the cleaning materials should also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Essential Safety and Operational Guidance for Handling 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. The following guidance is based on safety information for structurally related ingenol (B1671944) derivatives, phorbol (B1677699) esters, and the known toxicity of its source, Euphorbia kansui. This compound should be handled with extreme caution by trained personnel only.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. The procedural guidance herein is designed to ensure safe handling, operation, and disposal.
Immediate Safety Concerns
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid isolated from Euphorbia kansui, a plant known for its toxic properties.[1][2] The sap of Euphorbia species is a known irritant to the skin, eyes, and mucous membranes, capable of causing painful inflammation and blistering.[3][4][5] Structurally related compounds, such as phorbol esters, are potent tumor promoters and require careful handling to avoid exposure.[6][7][8] Ingenol mebutate, another ingenol derivative, can cause severe skin reactions and eye damage upon contact.[9][10][11] Therefore, it is critical to assume that 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol possesses similar toxic and irritant properties.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent any direct contact with the compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | To prevent skin contact. Gloves must be inspected before use and changed frequently. |
| Eye Protection | Safety goggles with side-shields or a full-face shield | To protect eyes from splashes and aerosols.[12] |
| Skin and Body | Impervious laboratory coat, long sleeves, and closed-toe shoes | To protect against accidental skin exposure.[12] |
| Respiratory | Use in a certified chemical fume hood. For handling powders or creating aerosols, a respirator may be necessary. | To avoid inhalation of dust or aerosols.[6] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment and reagents before handling the compound.
-
An emergency eyewash station and safety shower must be readily accessible.[12]
-
-
Handling:
-
All handling of the compound, including weighing and dilutions, must be performed within the chemical fume hood.
-
Avoid the generation of dust and aerosols.[6]
-
Use dedicated spatulas and glassware.
-
Keep containers tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use. A 5% sodium hypochlorite (B82951) solution may be effective for deactivating phorbol esters and should be considered.[7]
-
Wash hands thoroughly with soap and water after removing gloves.[3][5]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15-20 minutes, holding the eyelids open.[13][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan
All waste contaminated with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, bench paper, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through an approved chemical waste disposal service, following all local and institutional regulations.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling and disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Caption: Workflow for handling 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
References
- 1. Hepatotoxicity evaluation of Euphorbia kansui on zebrafish larvae in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical and Biological Properties of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. be.green [be.green]
- 4. p @ln�z�����˦��������hV��3H��({T��"F������Sv��B92� n'5ZZ&��vA/Tv��1 8 [yorkshireeveningpost.co.uk]
- 5. fotpin.org.au [fotpin.org.au]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Ingenol Mebutate (Picato) Correct Use and Adverse Reactions [medsafe.govt.nz]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
- 13. poison.org [poison.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
